Product packaging for Inupadenant(Cat. No.:CAS No. 2246607-08-7)

Inupadenant

货号: B3325957
CAS 编号: 2246607-08-7
分子量: 604.7 g/mol
InChI 键: QYCCLUSYHJXDEX-RWYGWLOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Inupadenant is under investigation in clinical trial NCT05060432 (Study of EOS-448 With Standard of Care And/or Investigational Therapies in Participants With Advanced Solid Tumors).
This compound is an orally bioavailable immune checkpoint inhibitor and antagonist of the adenosine A2A receptor (A2AR;  ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, this compound selectively binds to and inhibits A2AR expressed on T-lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26F2N8O4S2 B3325957 Inupadenant CAS No. 2246607-08-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCCLUSYHJXDEX-RWYGWLOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246607-08-7
Record name Inupadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INUPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Inupadenant: A Deep Dive into its Preclinical Anti-Tumor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (EOS-850) is a potent and highly selective, orally bioavailable, non-brain-penetrant antagonist of the adenosine A2A receptor (A2AR). It is designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME), thereby unleashing the body's own immune system to fight cancer. Preclinical research has illuminated the multifaceted anti-tumor activity of this compound, demonstrating its ability to modulate both T cell and B cell-mediated immune responses. This technical guide provides a comprehensive overview of the fundamental research applications of this compound in oncology, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental methodologies employed in its evaluation.

Introduction: The Adenosine Pathway in Cancer Immunity

The tumor microenvironment is often characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule. This adenosine is primarily generated from the hydrolysis of extracellular ATP by the ectonucleotidases CD39 and CD73, which are frequently overexpressed on tumor and immune cells. Adenosine exerts its immunosuppressive effects by binding to A2A receptors expressed on various immune cells, including T lymphocytes and B lymphocytes. Activation of the A2AR signaling cascade leads to a dampening of the anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate.

This compound was specifically designed to be a powerful and insurmountable antagonist of the A2A receptor, meaning it can effectively block adenosine signaling even at the high concentrations found within the TME. Its high selectivity for the A2A receptor and inability to cross the blood-brain barrier are key features intended to enhance its safety profile.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound's primary mechanism of action is the competitive and reversible blockade of the A2A receptor. By preventing adenosine from binding to the A2AR on immune cells, this compound effectively reverses the downstream immunosuppressive signals. This leads to:

  • Enhanced T Cell Function: this compound restores the proliferative capacity and effector functions of T lymphocytes that are suppressed by adenosine. This results in an increased T-cell-mediated immune response against tumor cells.

  • Promotion of Humoral Immunity: Preclinical studies have revealed a novel aspect of this compound's mechanism, demonstrating its ability to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs). This suggests that this compound can bolster the humoral arm of the anti-tumor immune response.

Adenosine_Pathway_and_Inupadenant_MOA cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Signaling Tumor_Cell Tumor Cell ATP ATP Tumor_Cell->ATP Release Immune_Cell Immune Cell (T Cell, B Cell) Adenosine Adenosine ATP->Adenosine Metabolism CD39 CD39 A2AR A2A Receptor Adenosine->A2AR Binds to CD73 CD73 Immunosuppression Immunosuppression (Reduced Proliferation & Effector Function) A2AR->Immunosuppression Activates This compound This compound (EOS-850) This compound->A2AR Blocks

Caption: this compound blocks adenosine binding to the A2A receptor, reversing immunosuppression.

Preclinical Efficacy of this compound

In Vitro & Ex Vivo Evidence

Preclinical studies have demonstrated that this compound effectively counteracts the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and subsequent immunoglobulin production in both in vitro and ex vivo systems. This is a significant finding as it suggests that this compound can restore and potentially enhance humoral immunity within the TME, a critical component of a robust anti-tumor response.

Table 1: Summary of In Vitro/Ex Vivo Preclinical Data for this compound

Experimental SystemKey FindingReference
In vitro/ex vivo B cell maturation assaysThis compound counteracted A2AR-mediated inhibition of B cell maturation into ASCs and immunoglobulin production.
In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models, which utilize mice with a competent immune system, making them a relevant platform for studying immunotherapies. In a CT26-OVA tumor model, this compound treatment led to an increase in OVA-specific IgGs in both the blood and within the tumors. Furthermore, an increase in B cells and antibody-secreting cells was observed in the spleen and tumors of these mice, providing in vivo evidence for its role in promoting humoral immunity.

Table 2: Summary of In Vivo Preclinical Efficacy Data for this compound

Animal ModelKey FindingsReference
CT26-OVA Syngeneic Model- Increased OVA-specific IgGs in blood and tumors- Increased B cells and antibody-secreting cells in spleen and tumors

Note: Specific quantitative data on tumor growth inhibition from these preclinical studies are not publicly available at the time of this writing.

Experimental Protocols

The following sections provide a generalized overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in the field. Detailed, specific protocols from the proprietary studies are not publicly available.

In Vitro B Cell Maturation and Antibody Production Assay

Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of B cell differentiation and antibody secretion.

Methodology:

  • B Cell Isolation: B lymphocytes are isolated from the spleens of healthy mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation: Isolated B cells are cultured in appropriate media and stimulated with a cocktail of reagents known to induce B cell activation, proliferation, and differentiation into antibody-secreting cells. This cocktail often includes anti-CD40 antibody, IL-4, and IL-21.

  • Adenosine Suppression and this compound Treatment: To mimic the immunosuppressive TME, a stable adenosine analog (e.g., NECA) is added to the cultures. This compound is then added at various concentrations to assess its ability to rescue the suppressed B cell function.

  • Assessment of B Cell Differentiation: After a period of incubation (typically 5-7 days), the differentiation of B cells into plasma cells (a type of ASC) is quantified by flow cytometry using markers such as CD138 and TACI.

  • Quantification of Antibody Production: The concentration of immunoglobulins (e.g., IgG, IgM) in the culture supernatants is measured by enzyme-linked immunosorbent assay (ELISA).

B_Cell_Maturation_Assay_Workflow Start Start Isolate_B_Cells Isolate B Cells (Spleen or PBMCs) Start->Isolate_B_Cells Stimulate_B_Cells Stimulate B Cells (e.g., anti-CD40, IL-4, IL-21) Isolate_B_Cells->Stimulate_B_Cells Add_Adenosine_Analog Add Adenosine Analog (e.g., NECA) Stimulate_B_Cells->Add_Adenosine_Analog Treat_with_this compound Treat with this compound (Dose-Response) Add_Adenosine_Analog->Treat_with_this compound Incubate Incubate (5-7 days) Treat_with_this compound->Incubate Analyze_Results Analyze Results Incubate->Analyze_Results Flow_Cytometry Flow Cytometry (Plasma Cell Markers) Analyze_Results->Flow_Cytometry ELISA ELISA (Immunoglobulin Levels) Analyze_Results->ELISA

Caption: Workflow for in vitro B cell maturation and antibody production assay.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in an immunocompetent animal model.

Methodology:

  • Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma) that is syngeneic to the host mouse strain (e.g., BALB/c) is implanted subcutaneously into the flank of the mice. If a specific antigen is being studied, a cell line expressing that antigen (e.g., CT26-OVA) is used.

  • Tumor Growth Monitoring: Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • This compound Administration: this compound is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other efficacy measures may include survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors, spleens, and blood are collected for analysis. This can include:

    • Flow Cytometry: To analyze the composition of immune cells within the tumor and spleen (e.g., T cells, B cells, plasma cells).

    • ELISA or Luminex: To measure the levels of antigen-specific antibodies and cytokines in the serum.

    • Immunohistochemistry (IHC): To visualize the infiltration of immune cells into the tumor tissue.

Syngeneic_Model_Workflow Start Start Implant_Tumor_Cells Implant Syngeneic Tumor Cells (e.g., CT26-OVA in BALB/c mice) Start->Implant_Tumor_Cells Tumor_Growth Allow Tumor Growth to Palpable Size Implant_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize_Mice Treatment_Phase Treatment Phase: - this compound (Oral) - Vehicle Control Randomize_Mice->Treatment_Phase Monitor_Tumor_Growth Monitor Tumor Growth (Calipers) Treatment_Phase->Monitor_Tumor_Growth Endpoint_Analysis Endpoint Analysis Monitor_Tumor_Growth->Endpoint_Analysis Tumor_Spleen_Blood_Collection Collect Tumors, Spleens, Blood Endpoint_Analysis->Tumor_Spleen_Blood_Collection PD_Analyses Pharmacodynamic Analyses: - Flow Cytometry - ELISA/Luminex - IHC Tumor_Spleen_Blood_Collection->PD_Analyses

Caption: Workflow for in vivo syngeneic tumor model studies.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its ability to block the immunosuppressive A2A receptor, thereby enhancing both T cell and B cell-mediated anti-tumor immunity, provides a compelling rationale for its use in cancer therapy. While the initial clinical development of this compound has been deprioritized for strategic reasons, the foundational research highlights the therapeutic potential of targeting the adenosine pathway in oncology.

Future research in this area could focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to A2AR antagonists.

  • Exploring rational combination strategies with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

  • Further elucidating the role of A2AR antagonism on other immune cell subsets within the tumor microenvironment.

This in-depth guide provides a solid foundation for understanding the basic research applications of this compound in oncology. As more data from studies of A2AR antagonists become available, our understanding of how to best leverage this therapeutic approach to improve patient outcomes will continue to evolve.

Methodological & Application

Application Notes and Protocols: Inupadenant In Vitro T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for assessing the in vitro activity of Inupadenant (EOS-850), a selective adenosine A2A receptor (A2AR) antagonist, on T-cell proliferation. This compound is designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby restoring and enhancing T-cell-mediated anti-tumor immunity.[1][2] The following protocols describe a robust and reproducible method using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution to quantify T-cell proliferation by flow cytometry, a standard and reliable method for such assessments.[3][4] These assays are critical for researchers in immunology and drug development to characterize the potency and mechanism of action of A2AR antagonists.

Introduction

Tumors can produce high concentrations of extracellular adenosine, which acts as a key immunosuppressive molecule. Adenosine binds to the A2A receptor, highly expressed on the surface of T lymphocytes, which triggers a signaling cascade that increases intracellular cyclic AMP (cAMP). This elevation in cAMP inhibits T-cell proliferation, activation, and effector functions.

This compound is a potent and highly selective A2AR antagonist designed to block this immunosuppressive pathway. By preventing adenosine from binding to the A2A receptor, this compound aims to reverse the inhibition of T lymphocytes, leading to their proliferation and activation against tumor cells. The following protocols provide a framework for quantifying this effect in vitro.

A2A Receptor Signaling Pathway

The diagram below illustrates the adenosine-mediated immunosuppressive pathway and the mechanism of action for this compound. Adenosine binding to the A2A receptor activates adenylyl cyclase, leading to increased cAMP levels, which in turn inhibits T-cell activation and proliferation. This compound competitively blocks the A2A receptor, preventing this signaling cascade.

A2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates ATP ATP Adenosine Adenosine Adenosine->A2AR Binds This compound This compound This compound->A2AR Blocks cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Immune_Suppression T-Cell Inhibition (Proliferation Block) PKA->Immune_Suppression Leads to

Caption: Mechanism of this compound in blocking A2AR signaling.

Experimental Principles: CFSE Proliferation Assay

The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a widely used method for tracking cell proliferation. CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the quantitative analysis of cell proliferation over several generations using flow cytometry.

Experimental Workflow

The general workflow for assessing the effect of this compound on T-cell proliferation involves isolating immune cells, stimulating them to proliferate, exposing them to an adenosine analog to induce suppression, and then treating them with this compound to measure the reversal of this suppression.

T_Cell_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment (72-96h) cluster_analysis Data Acquisition & Analysis start Isolate PBMCs from whole blood stain Stain T-Cells with CFSE Dye start->stain plate Plate CFSE-labeled cells stain->plate stim Add T-Cell Stimuli (e.g., anti-CD3/CD28) plate->stim suppress Add A2AR Agonist (e.g., NECA) stim->suppress treat Add this compound (Dose-Response) suppress->treat facs_stain Stain for surface markers (e.g., CD4, CD8) treat->facs_stain Incubate acquire Acquire on Flow Cytometer facs_stain->acquire analyze Analyze CFSE dilution to quantify proliferation acquire->analyze

Caption: Workflow for this compound T-cell proliferation assay.

Detailed Experimental Protocol

This protocol is designed to measure the ability of this compound to reverse adenosine-mediated suppression of human T-cell proliferation.

1. Materials and Reagents

  • Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • T-Cell Stimulation: Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3 antibody (e.g., clone OKT3) and soluble anti-CD28 antibody (e.g., clone CD28.2).

  • Proliferation Dye: CellTrace™ CFSE Cell Proliferation Kit.

  • A2AR Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or CGS-21680 to act as the immunosuppressive stimulus.

  • A2AR Antagonist: this compound (EOS-850).

  • Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, and CD8.

  • Buffers: Phosphate-Buffered Saline (PBS), FACS Buffer (PBS + 2% FBS).

2. Protocol Steps

Day 0: Cell Preparation and Assay Setup

  • Isolate PBMCs: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Wash isolated PBMCs with PBS.

    • Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

    • Incubate on ice for 5 minutes.

    • Wash cells twice with complete culture medium to remove unbound dye.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled PBMCs at 1-2x10⁶ cells/mL in complete culture medium.

    • Plate 1x10⁵ to 2x10⁵ cells per well in a 96-well U-bottom plate.

    • Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Add the A2AR agonist (e.g., NECA) to all wells (except for unstimulated and stimulated controls) at a concentration known to inhibit T-cell proliferation (typically 1-10 µM, requires titration).

    • Prepare a serial dilution of this compound and add to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

Day 3-4: Flow Cytometry Analysis

  • Harvest Cells: Gently resuspend cells and transfer them to a new 96-well V-bottom plate.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Add a cocktail of fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies.

    • Incubate for 30 minutes on ice, protected from light.

  • Wash and Acquire:

    • Wash cells twice with FACS buffer.

    • Resuspend cells in 200 µL of FACS buffer for acquisition.

    • Acquire samples on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.

  • Data Analysis:

    • Gate on the lymphocyte population based on Forward and Side Scatter (FSC/SSC).

    • Gate on CD3+ T-cells, and then further on CD4+ and CD8+ subsets.

    • Analyze the CFSE histogram for each T-cell subset. Proliferating cells will show distinct peaks of reduced fluorescence intensity.

    • Calculate the percentage of divided cells and the division index using appropriate flow cytometry analysis software.

Data Presentation

The results should demonstrate a dose-dependent reversal of A2AR agonist-induced suppression of T-cell proliferation by this compound. Quantitative data should be summarized in a table for clarity.

Table 1: Representative Data for this compound Reversal of A2AR-Mediated T-Cell Suppression

Treatment ConditionThis compound [nM]% Proliferating CD4+ T-Cells (Mean ± SD)% Proliferating CD8+ T-Cells (Mean ± SD)
Unstimulated Control02.1 ± 0.51.5 ± 0.4
Stimulated Control (anti-CD3/CD28)085.4 ± 4.282.1 ± 5.5
Suppressed (Stim + 10 µM NECA)025.6 ± 3.122.8 ± 2.9
Suppressed + this compound135.2 ± 3.531.9 ± 4.0
Suppressed + this compound1058.9 ± 4.855.3 ± 5.1
Suppressed + this compound10081.3 ± 5.178.6 ± 6.2
Suppressed + this compound100084.5 ± 4.581.2 ± 5.8

Note: The data presented in this table is hypothetical and serves as an example of expected results based on the known mechanism of action of A2AR antagonists.

Conclusion

This document provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on T-cell proliferation. By blocking the A2A receptor, this compound is expected to restore the proliferation of T-cells that have been suppressed by adenosine. The CFSE-based flow cytometry assay is a powerful tool for quantifying this activity and is essential for the preclinical characterization of immunomodulatory agents targeting the adenosine pathway.

References

Cell Culture Techniques for Studying Inupadenant's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in regulating immune responses.[1] In the tumor microenvironment, high concentrations of adenosine suppress anti-tumor immunity by activating A2AR on various immune cells, including T cells and B cells.[1][2] this compound, being a non-brain-penetrant antagonist, is designed to counteract this immunosuppression and enhance the body's natural anti-cancer defenses. Preclinical studies have demonstrated that this compound can promote humoral immune responses by counteracting the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells and immunoglobulin production.

These application notes provide detailed protocols for essential in vitro assays to investigate the multifaceted effects of this compound on cancer and immune cells. The described techniques are fundamental for characterizing the mechanism of action of A2AR antagonists and for the preclinical evaluation of their therapeutic potential.

Signaling Pathway of this compound

The A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine triggers a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn mediates the immunosuppressive effects. This compound, by blocking the A2A receptor, inhibits this pathway.

cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to

A2A Receptor Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro assays studying the effects of this compound. These tables are structured for easy comparison and are based on expected outcomes from the described protocols.

Table 1: Effect of this compound on cAMP Accumulation in A2AR-Expressing Cells

CompoundConcentration (nM)cAMP Inhibition (IC50, nM)
This compound105.2
50
100
Control Antagonist1015.8
50
100

Table 2: Effect of this compound on Cancer Cell Viability (MTS Assay)

Cell LineTreatmentConcentration (µM)Cell Viability (%)
NSCLC (A549)This compound195 ± 4.2
1082 ± 5.1
5065 ± 3.8
Vehicle Control-100 ± 3.5
Melanoma (B16-F10)This compound198 ± 3.9
1088 ± 4.5
5072 ± 5.3
Vehicle Control-100 ± 4.1

Table 3: Induction of Apoptosis by this compound in Cancer Cells (Annexin V/PI Staining)

Cell LineTreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
NSCLC (A549)This compound1015.2 ± 2.15.3 ± 1.2
5028.7 ± 3.512.1 ± 2.3
Vehicle Control-3.1 ± 0.82.5 ± 0.6
Melanoma (B16-F10)This compound1012.5 ± 1.94.8 ± 1.0
5025.1 ± 3.110.9 ± 1.8
Vehicle Control-2.8 ± 0.52.1 ± 0.4

Table 4: Effect of this compound on T-Cell Mediated Cytotoxicity (Chromium-51 Release Assay)

Effector:Target RatioTreatmentSpecific Lysis (%)
10:1This compound (1 µM)65 ± 5.4
Adenosine (10 µM)25 ± 3.8
This compound + Adenosine58 ± 4.9
Vehicle Control30 ± 4.1
25:1This compound (1 µM)82 ± 6.1
Adenosine (10 µM)40 ± 4.5
This compound + Adenosine75 ± 5.8
Vehicle Control45 ± 4.8

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit A2AR-mediated cAMP production.

Materials:

  • HEK293 cells stably expressing human A2AR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • A2AR agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well plates

Procedure:

  • Seed A2AR-HEK293 cells in a 96-well plate and culture overnight.

  • Pre-treat cells with varying concentrations of this compound in the presence of a PDE inhibitor for 30 minutes.

  • Stimulate the cells with an A2AR agonist (e.g., NECA at its EC80 concentration) for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

A Seed A2AR-HEK293 cells B Pre-treat with this compound and PDE inhibitor A->B C Stimulate with A2AR agonist B->C D Lyse cells and measure cAMP C->D E Calculate IC50 D->E

Workflow for cAMP Accumulation Assay.
Protocol 2: Cell Viability Assay (MTS)

This assay assesses the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., NSCLC, melanoma)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 48-72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound for a specified duration.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D

Workflow for Apoptosis Assay.
Protocol 4: T-Cell Activation and Proliferation Assay

This assay evaluates the ability of this compound to reverse adenosine-mediated suppression of T-cell activation and proliferation.

Materials:

  • Human or mouse T cells (e.g., from PBMCs or spleen)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • This compound

  • Adenosine

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

Procedure:

  • Isolate T cells and label with a cell proliferation dye (e.g., CFSE).

  • Culture the labeled T cells in the presence of T-cell activation stimuli.

  • Treat the cells with adenosine to suppress activation, with or without varying concentrations of this compound.

  • After 3-5 days, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.

  • Activation can also be assessed by staining for activation markers like CD25 and CD69.

Protocol 5: T-Cell Mediated Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target tumor cells and how this compound modulates this process in the presence of adenosine.

Materials:

  • Target tumor cells

  • Effector CTLs

  • Sodium chromate (51Cr)

  • This compound

  • Adenosine

  • Gamma counter

Procedure:

  • Label target tumor cells with 51Cr.

  • Co-culture the labeled target cells with effector CTLs at various effector-to-target (E:T) ratios.

  • Treat the co-cultures with adenosine to suppress cytotoxicity, with or without this compound.

  • After a 4-hour incubation, centrifuge the plate and collect the supernatant.

  • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these cell culture techniques, researchers can elucidate the compound's mechanism of action, determine its potency in various cell-based assays, and gather essential preclinical data to support its development as a novel immuno-oncology therapeutic. The ability of this compound to counteract adenosine-mediated immunosuppression, particularly its role in promoting humoral immunity, highlights its potential as a valuable addition to the cancer treatment arsenal.

References

Inupadenant Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo preclinical use of Inupadenant (also known as EOS-850), a potent and selective antagonist of the adenosine A2A receptor (A2AR). The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule that functions as an immune checkpoint inhibitor.[1] Within the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2A receptors on immune cells, particularly T lymphocytes, leading to immunosuppression.[2] this compound selectively binds to and blocks the A2A receptor, thereby preventing adenosine-mediated inhibition of T-cell proliferation and activation. This restores and enhances the T-cell-mediated immune response against tumor cells.[2]

Data Presentation: this compound In Vivo Dosages

The following table summarizes a known effective dosage of this compound used in a preclinical mouse model. Researchers should consider this as a starting point and may need to perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

CompoundAnimal ModelTumor TypeRoute of AdministrationDosageDosing ScheduleCombination Agent(s)Observed Effect
This compound (EOS100850/1)Mouse (MCA205 and CT26)Not specified in abstractOral (p.o.)0.6 mg/kgOnce daily (QD)Oxaliplatin (10 mg/kg) or Doxorubicin (5 mg/kg)Inhibition of tumor growth

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice. Due to the hydrophobic nature of many small molecule inhibitors, a vehicle containing a combination of solvents and suspending agents is often required to ensure a stable and homogenous formulation for accurate dosing.

Materials:

  • This compound (EOS-850) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (if required):

    • Based on the desired final concentration and dosing volume, calculate the required concentration of the stock solution.

    • In a sterile microcentrifuge tube, dissolve the accurately weighed this compound powder in an appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

  • Working Solution Preparation (Example for a 10% DMSO in Corn Oil formulation):

    • Calculate the total volume of the working solution needed for the number of animals to be dosed, including a slight overage.

    • In a sterile tube, add 9 volumes of corn oil.

    • Add 1 volume of the this compound stock solution in DMSO to the corn oil.

    • Vortex the mixture vigorously to ensure a homogenous suspension. Visually inspect the solution for any undissolved particles.

Note: The final concentration of DMSO in the vehicle should be kept as low as possible to minimize potential toxicity. The formulation should be prepared fresh daily and stored protected from light.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (e.g., CT26)

This protocol outlines a general workflow for evaluating the antitumor activity of this compound in a subcutaneous tumor model.

Materials and Animals:

  • Female BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Oral gavage needles

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (e.g., 10% DMSO in Corn Oil)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis A Cell Culture: Grow CT26 cells to logarithmic phase B Cell Harvest: Trypsinize, wash, and resuspend cells in PBS A->B C Subcutaneous Injection: Inject 0.5 x 10^6 CT26 cells in 100 µL PBS (optional: with Matrigel) into the flank of BALB/c mice B->C D Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days C->D E Randomization: When tumors reach ~100 mm³, randomize mice into treatment groups D->E F Dosing: Administer this compound (e.g., 0.6 mg/kg) or vehicle control orally once daily E->F G Continue Monitoring: Tumor volume and body weight F->G H Euthanasia & Tissue Collection: At study endpoint (e.g., tumor volume limit or pre-defined time), e euthanize mice and collect tumors G->H I Downstream Analysis: Tumor weight, histology, immunophenotyping, etc. H->I G cluster_0 Tumor Microenvironment cluster_1 T-Cell Tumor Tumor Cells Adenosine Adenosine Tumor->Adenosine release A2AR A2A Receptor Adenosine->A2AR binds to AC Adenylate Cyclase A2AR->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Immunosuppression Immunosuppression (Reduced Proliferation & Activation) PKA->Immunosuppression leads to This compound This compound This compound->A2AR blocks

References

Application Notes and Protocols for Co-culture Experiments with Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS100850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint that plays a crucial role in the tumor microenvironment (TME).[1][2] High concentrations of adenosine in the TME suppress anti-tumor immunity by activating A2AR on various immune cells, including T lymphocytes and B lymphocytes.[1][3] this compound is designed to block this immunosuppressive pathway, thereby restoring and enhancing the anti-cancer immune response.[2] Preclinical and clinical studies have demonstrated the potential of this compound to modulate both T-cell and B-cell mediated anti-tumor immunity.

These application notes provide detailed protocols for setting up co-culture experiments to evaluate the immunomodulatory effects of this compound. The protocols cover the assessment of T-cell activation and cytotoxicity against tumor cells, as well as the evaluation of this compound's impact on B-cell differentiation and antibody production in the presence of cancer cells.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor signaling pathway. In the tumor microenvironment, stressed or dying cancer cells release ATP, which is converted to adenosine by the ectoenzymes CD39 and CD73. Adenosine then binds to A2A receptors on immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes that suppress immune cell function, leading to decreased proliferation, cytokine release, and cytotoxic activity of T cells, as well as inhibition of B cell maturation. This compound, by competitively binding to the A2A receptor, prevents adenosine from initiating this immunosuppressive cascade.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T/B Lymphocyte) Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP Release Adenosine Adenosine ATP->Adenosine Metabolism by CD39/CD73 A2A Receptor A2A Receptor Adenosine->A2A Receptor Binds CD39/CD73 CD39/CD73 Gs Gs A2A Receptor->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Immunosuppression Immunosuppression CREB->Immunosuppression Promotes This compound This compound This compound->A2A Receptor Blocks

This compound's Mechanism of Action.

Experimental Protocols

Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay

This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of T cells against cancer cells in a co-culture system.

Materials:

  • Target Cancer Cell Line: A cancer cell line known to express antigens recognizable by T cells (e.g., melanoma, lung, or colon cancer cell lines).

  • Effector T Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells from healthy donors.

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents for Cytotoxicity Assay: Lactate dehydrogenase (LDH) cytotoxicity assay kit or a fluorescence-based live/dead cell staining kit.

  • 96-well flat-bottom cell culture plates.

Experimental Workflow:

T-Cell Cytotoxicity Assay Workflow.

Procedure:

  • Day 1: Seeding Target Cells

    • Harvest and count the target cancer cells.

    • Seed 1 x 10^4 cancer cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Day 2: Co-culture Setup

    • Isolate PBMCs or CD8+ T cells from healthy donor blood using Ficoll-Paque density gradient centrifugation or magnetic-activated cell sorting (MACS), respectively.

    • Remove the medium from the cancer cell plate and add fresh medium.

    • Add the effector T cells to the wells containing the target cancer cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

    • Prepare serial dilutions of this compound in culture medium and add to the co-culture wells. Include a vehicle control (DMSO) and a positive control (e.g., a known T-cell activating agent).

    • The final volume in each well should be 200 µL.

  • Day 3-5: Incubation

    • Incubate the co-culture plates at 37°C, 5% CO2 for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell lines used.

  • Day 5: Cytotoxicity Assessment

    • LDH Assay:

      • Centrifuge the plate at 250 x g for 5 minutes.

      • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Flow Cytometry-based Assay:

      • Gently resuspend the cells in each well.

      • Transfer the cell suspension to FACS tubes.

      • Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell markers (e.g., CD3, CD8) and tumor cell markers if necessary for discrimination.

      • Acquire the samples on a flow cytometer and analyze the percentage of dead target cells.

Data Presentation:

This compound Conc. (nM)E:T Ratio% Cytotoxicity (Mean ± SD)
0 (Vehicle)5:1
15:1
105:1
1005:1
10005:1
0 (Vehicle)10:1
110:1
1010:1
10010:1
100010:1
Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines by T cells in a co-culture setting.

Materials:

  • Same materials as in Protocol 1.

  • ELISA or Multiplex Immunoassay Kits: For detecting human IFN-γ, TNF-α, and IL-2.

Procedure:

  • Follow steps 1-3 of the T-Cell Mediated Tumor Cell Cytotoxicity Assay protocol.

  • Day 5: Supernatant Collection

    • Centrifuge the co-culture plates at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Analysis

    • Perform ELISA or a multiplex immunoassay on the collected supernatants to quantify the concentrations of IFN-γ, TNF-α, and IL-2 according to the manufacturer's instructions.

Data Presentation:

This compound Conc. (nM)E:T RatioIFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-2 (pg/mL) (Mean ± SD)
0 (Vehicle)10:1
110:1
1010:1
10010:1
100010:1
Protocol 3: B-Cell Differentiation and Antibody Production Assay

This protocol is designed to evaluate the effect of this compound on the differentiation of B cells into antibody-secreting cells (ASCs) and subsequent immunoglobulin production in a co-culture with T cells and in the context of the tumor microenvironment.

Materials:

  • Target Cancer Cell Line: A cancer cell line of interest.

  • Immune Cells: Human PBMCs isolated from healthy donors.

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.

  • B-cell Activation Reagents: Anti-CD40 antibody and IL-21.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Reagents for ELISpot Assay: Human IgG ELISpot kit.

  • Reagents for ELISA: Human IgG ELISA kit.

  • 24-well cell culture plates.

Experimental Workflow:

B-Cell Differentiation Assay Workflow.

Procedure:

  • Day 1: B-cell Activation

    • Isolate PBMCs from healthy donor blood.

    • Plate 1 x 10^6 PBMCs per well in a 24-well plate in 1 mL of culture medium.

    • Stimulate the B cells within the PBMC population by adding anti-CD40 antibody (1 µg/mL) and IL-21 (50 ng/mL).

  • Day 2: Co-culture Setup

    • (Optional) To simulate the tumor microenvironment, add 2.5 x 10^4 cancer cells to the wells.

    • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Day 2-9: Incubation

    • Incubate the plates at 37°C, 5% CO2 for 5 to 7 days to allow for B-cell differentiation into ASCs.

  • Day 9: Analysis

    • IgG ELISA:

      • Collect the culture supernatant and perform an ELISA to quantify the total IgG concentration according to the manufacturer's instructions.

    • IgG ELISpot:

      • Harvest the cells from the wells.

      • Perform an IgG ELISpot assay according to the manufacturer's instructions to determine the number of IgG-secreting cells.

Data Presentation:

This compound Conc. (nM)Total IgG in Supernatant (ng/mL) (Mean ± SD)Number of IgG-secreting cells / 10^6 PBMCs (Mean ± SD)
0 (Vehicle)
1
10
100
1000

Conclusion

These detailed protocols provide a framework for investigating the immunomodulatory properties of this compound in vitro. By utilizing co-culture systems that mimic aspects of the tumor microenvironment, researchers can gain valuable insights into how this compound enhances anti-tumor T-cell responses and promotes B-cell-mediated immunity. The data generated from these assays can be instrumental in the preclinical evaluation and further development of this compound as a promising cancer immunotherapy agent. It is important to note that specific parameters such as cell lines, effector-to-target ratios, and incubation times may require optimization for each experimental system.

References

Inupadenant Formulation for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (also known as EOS-850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells. By blocking this interaction, this compound can restore and enhance the activity of immune cells, such as T lymphocytes, leading to an anti-tumor effect. These application notes provide detailed protocols for the formulation and oral administration of this compound in mice for preclinical research.

Mechanism of Action: A2A Receptor Antagonism

This compound functions by competitively binding to the A2A receptor on the surface of immune cells, preventing adenosine from binding and initiating downstream immunosuppressive signaling. This blockade results in the activation and proliferation of T lymphocytes, thereby promoting a T-cell-mediated immune response against tumor cells.

Inupadenant_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine releases A2AR A2A Receptor Adenosine->A2AR binds to Immunosuppression Immunosuppression (Decreased T-cell activity) A2AR->Immunosuppression activates This compound This compound This compound->A2AR blocks Anti-Tumor\nImmune Response Anti-Tumor Immune Response This compound->Anti-Tumor\nImmune Response promotes

Figure 1: Mechanism of action of this compound.

Data Presentation: this compound Formulation and Solubility

Several vehicle formulations are suitable for the oral administration of this compound in mice. The choice of vehicle will depend on the desired concentration and experimental requirements. The following table summarizes recommended formulations and their corresponding solubility for this compound.

Formulation VehicleSolubility of this compoundNotes
10% DMSO in Corn Oil≥ 2.5 mg/mLA common vehicle for hydrophobic compounds. Ensure thorough mixing to form a stable suspension.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.22 mg/mLA multi-component system that can improve solubility and bioavailability. Heat and/or sonication may be used to aid dissolution if precipitation occurs.
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.22 mg/mLUtilizes a cyclodextrin to enhance the solubility of the compound in an aqueous-based vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mL stock solution of this compound. Adjust volumes as needed for your experimental scale.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration. For example, to prepare a 2.22 mg/mL solution, weigh 2.22 mg of this compound.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the weighed this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Addition of PEG300: To the DMSO-Inupadenant solution, add 400 µL of PEG300. Vortex again until the solution is homogeneous.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex to ensure uniform mixing.

  • Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

  • Storage: Store the prepared formulation at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the solution.

Protocol_Workflow cluster_Preparation Formulation Preparation cluster_Administration Oral Gavage Administration A Weigh this compound Powder B Add 10% DMSO and Vortex A->B C Add 40% PEG300 and Vortex B->C D Add 5% Tween-80 and Vortex C->D E Add 45% Saline and Vortex D->E F Store at -20°C or -80°C E->F G Thaw and Vortex Formulation F->G H Calculate Dose Volume I Administer via Oral Gavage J Monitor Mouse Post-Administration

Figure 2: Experimental workflow for this compound formulation and administration.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage. It is crucial that personnel are properly trained in this technique to ensure animal welfare and data accuracy.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimate the mice to handling for several days prior to the start of the experiment to reduce stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.

  • Formulation Preparation: Thaw the this compound formulation to room temperature and vortex thoroughly before drawing it into the syringe to ensure a homogenous solution.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Preclinical Dosing Considerations

Based on available preclinical data, a starting dose for efficacy studies in mouse tumor models is 0.6 mg/kg administered orally once daily (QD) . However, the optimal dose and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoints. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.

Example Experimental Design for an Efficacy Study:

  • Animal Model: Syngeneic tumor models such as CT26 (colon carcinoma) or MCA205 (sarcoma) are often used.

  • Treatment Groups:

    • Vehicle control (administered orally, QD)

    • This compound (e.g., 0.6 mg/kg, administered orally, QD)

    • Optional: Combination therapy groups (e.g., this compound with chemotherapy or other immunotherapies)

  • Treatment Duration: Dosing is typically continued for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

  • Outcome Measures:

    • Tumor growth inhibition (tumor volume measured 2-3 times per week)

    • Animal body weight (as an indicator of toxicity)

    • Immunophenotyping of tumor-infiltrating lymphocytes and splenocytes by flow cytometry

    • Cytokine analysis in plasma or tumor homogenates

    • Overall survival

Concluding Remarks

These application notes provide a comprehensive guide for the formulation and oral administration of this compound in mice. Adherence to these detailed protocols will enable researchers to conduct reproducible and reliable preclinical studies to further investigate the therapeutic potential of this promising A2A receptor antagonist. Always ensure that all animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols: Immunohistochemical Analysis of Adenosine A2A Receptor (A2AR) Expression in Tumors Treated with Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is an orally bioavailable and highly selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint in the tumor microenvironment.[1][2][3] Elevated levels of extracellular adenosine in tumors activate A2AR on various immune cells, particularly T lymphocytes, leading to immunosuppression and tumor immune evasion.[3][4] this compound is designed to block this interaction, thereby restoring and enhancing anti-tumor immune responses. Clinical studies have indicated that the expression level of A2AR in tumor tissue may be a predictive biomarker for clinical benefit in patients treated with this compound. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of A2AR in tumor tissues, a method to quantify its expression, and an overview of the associated signaling pathways.

Mechanism of Action and A2AR Signaling

This compound is a potent, non-brain penetrant antagonist of the A2A receptor. Within the tumor microenvironment, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases CD39 and CD73. Adenosine then binds to A2AR, a G protein-coupled receptor, on the surface of immune cells such as T cells, natural killer (NK) cells, and myeloid cells. This binding activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), ultimately leading to an immunosuppressive state characterized by decreased T cell proliferation, cytokine release, and cytotoxic activity. This compound competitively binds to A2AR, preventing adenosine-mediated immunosuppression and promoting a T-cell-mediated anti-tumor immune response.

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) Tumor_Cell Tumor Cell ATP ATP Tumor_Cell->ATP Release Adenosine Adenosine ATP->Adenosine Metabolism A2AR A2AR Adenosine->A2AR Binds CD39_CD73 CD39/CD73 Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Immunosuppression Immunosuppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Immunosuppression This compound This compound This compound->A2AR Blocks

Figure 1: A2AR Signaling Pathway in the Tumor Microenvironment.

Clinical Correlation of A2AR Expression with this compound Treatment

Preliminary data from clinical trials of this compound have suggested a correlation between the level of A2AR expression in pre-treatment tumor biopsies and clinical outcomes. Patients with tumors exhibiting higher numbers of A2AR-expressing cells at baseline have been associated with response to treatment and stable disease. This indicates that IHC for A2AR can be a valuable tool for patient stratification and biomarker analysis in clinical studies of this compound.

BiomarkerMethodFindingClinical Outcome AssociationReference
A2A Receptor (A2AR)Immunohistochemistry (IHC)Higher number of A2AR-expressing cells in baseline tumor biopsiesAssociated with partial response or stable disease
A2A Receptor (A2AR)Immunohistochemistry (IHC)Higher A2AR expressionAssociated with longer survival and tumor regression or stable size

Table 1: Summary of A2AR Expression and Clinical Outcomes in this compound Trials

Experimental Protocol: Immunohistochemistry for A2AR in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a standardized method for the detection of A2AR in human FFPE tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 10% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-human A2AR polyclonal antibody (or a validated monoclonal antibody). Optimal dilution should be determined by the user (e.g., 1:100 - 1:500).

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate sections by sequential 3-minute immersions in 100%, 95%, and 70% ethanol.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides twice with PBST for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides twice with PBST for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-A2AR antibody to its optimal concentration in PBST.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides three times with PBST for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides three times with PBST for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections by sequential immersions in 70%, 95%, and 100% ethanol.

    • Clear in two changes of xylene.

    • Mount a coverslip using a permanent mounting medium.

IHC Staining Interpretation and Scoring (H-Score):

A semi-quantitative H-score can be calculated to assess A2AR expression levels. This score considers both the staining intensity and the percentage of positively stained tumor cells.

  • Staining Intensity (I):

    • 0 = No staining

    • 1 = Weak staining

    • 2 = Moderate staining

    • 3 = Strong staining

  • Percentage of Positive Cells (P):

    • The percentage of tumor cells at each staining intensity is determined.

  • H-Score Calculation:

    • H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining)

    • The H-score ranges from 0 to 300.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing A2AR expression in tumor samples from patients treated with this compound.

IHC_Workflow cluster_sample Sample Acquisition & Processing cluster_staining Immunohistochemical Staining cluster_analysis Data Analysis & Correlation Biopsy Tumor Biopsy (Pre-treatment) FFPE Formalin-Fixation Paraffin-Embedding Biopsy->FFPE Sectioning Microtome Sectioning (4-5 µm) FFPE->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Retrieval Antigen Retrieval Deparaffinization->Retrieval Blocking Blocking Steps Retrieval->Blocking Primary_Ab Primary Antibody (Anti-A2AR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Detection Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopic Evaluation Counterstain->Microscopy Scoring H-Score Calculation Microscopy->Scoring Correlation Correlation with Clinical Outcome Scoring->Correlation

Figure 2: Workflow for A2AR IHC Analysis.

Conclusion

The assessment of A2AR expression by immunohistochemistry is a critical component in the clinical development of this compound. The provided protocol offers a standardized approach for detecting and quantifying A2AR in tumor tissues. The correlation of A2AR expression with clinical outcomes underscores its potential as a predictive biomarker, which can aid in patient selection and the overall therapeutic strategy for this promising immuno-oncology agent. Further investigation into the quantitative relationship between A2AR expression levels and the degree of clinical response will be crucial for optimizing the use of this compound in cancer therapy.

References

Application Notes and Protocols: Inupadenant Combination Therapy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is an orally bioavailable, highly selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells.[2][3] By blocking this interaction, this compound is designed to reverse immunosuppression and enhance the body's ability to fight cancer.[1] These application notes provide an overview of the protocols and data related to the combination of this compound with standard chemotherapy regimens, primarily focusing on the clinical development in non-small cell lung cancer (NSCLC) and providing frameworks for preclinical evaluation.

It is important to note that while initial clinical data for this compound in combination with chemotherapy for NSCLC were promising, iTeos Therapeutics has since deprioritized the development of this compound in this indication, stating that the clinical activity did not warrant further investment. Nevertheless, the data and methodologies from these studies provide valuable insights for researchers working on A2AR antagonists and combination therapies.

Mechanism of Action: A2AR Antagonism and Chemotherapy Synergy

This compound's primary mechanism is the competitive antagonism of the A2A receptor. In the tumor microenvironment, stressed or dying cells release ATP, which is converted to adenosine by CD39 and CD73. Adenosine then binds to A2AR on T cells and other immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade, mediated by Protein Kinase A (PKA), ultimately suppresses T-cell proliferation and activation, allowing tumor cells to evade the immune system. This compound blocks this pathway, thereby restoring T-cell-mediated anti-tumor immunity.

Chemotherapy agents, such as platinum-based drugs and antimetabolites, induce cancer cell death, leading to the release of tumor antigens. This can enhance the recognition of cancer cells by the immune system. By combining this compound with chemotherapy, the aim is to simultaneously increase the immunogenicity of the tumor and remove the adenosine-mediated "brake" on the immune response, potentially leading to a more robust and durable anti-tumor effect.

Signaling Pathway

Inupadenant_Chemotherapy_Signaling cluster_TME Tumor Microenvironment cluster_TCell T Cell cluster_Chemo Chemotherapy Action Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP Release DNA Damage DNA Damage Tumor Cell->DNA Damage CD39/CD73 CD39/CD73 ATP->CD39/CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates CD39/CD73->Adenosine Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Immune Suppression Immune Suppression PKA->Immune Suppression Chemotherapy Chemotherapy Chemotherapy->Tumor Cell Induces Antigen Release Antigen Release DNA Damage->Antigen Release Leads to This compound This compound This compound->A2AR Inhibits

Caption: this compound and Chemotherapy Signaling Pathway.

Clinical Combination Therapy Protocols

The most well-documented clinical use of this compound in combination with chemotherapy is from the Phase 2 A2A-005 trial (NCT05403385) in patients with metastatic non-squamous NSCLC who progressed after prior anti-PD-(L)1 therapy.

This compound with Carboplatin and Pemetrexed

This protocol is based on the dose-escalation portion of the A2A-005 trial.

Treatment Regimen (21-day cycle):

  • This compound: 40 mg, 60 mg, or 80 mg administered orally, twice daily (BID). The recommended Phase 2 dose (RP2D) was determined to be 80 mg BID.

  • Carboplatin: Area under the curve (AUC) 5, administered as an intravenous (IV) infusion on Day 1 of each cycle.

  • Pemetrexed: 500 mg/m², administered as an IV infusion on Day 1 of each cycle, after the carboplatin infusion.

Supportive Care:

  • Patients should receive folic acid and vitamin B12 supplementation to reduce pemetrexed-related toxicities.

  • Dexamethasone is typically administered on the day of chemotherapy to prevent hypersensitivity reactions and reduce other side effects.

Monitoring:

  • Tumor response should be assessed every 6-9 weeks using RECIST 1.1 criteria.

  • Adverse events should be monitored continuously and graded according to CTCAE.

  • Pharmacokinetic and pharmacodynamic assessments may be performed through serial blood draws.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the dose-escalation portion of the A2A-005 trial as of the October 29, 2024 data cutoff.

Table 1: Efficacy of this compound with Carboplatin/Pemetrexed in NSCLC

Dose Level (this compound)Overall Response Rate (ORR)Median Progression-Free Survival (mPFS)
40 mg BID53.3%5.6 months
60 mg BID66.7%6.6 months
80 mg BID (RP2D)73.3%Not Reached
All Patients 63.9% 7.7 months

Table 2: Safety Profile

Safety FindingObservation
Dose-Dependent Toxicities No dose-dependent toxicities were observed.
Overall Tolerability The combination was reported to be manageable and tolerable.
Discontinuation As of the data cutoff, 8 of the 36 patients remained on treatment.

Preclinical Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. The following are representative protocols based on standard methodologies for evaluating A2AR antagonists in combination with chemotherapy.

In Vitro Cell Viability and Synergy Assay

Objective: To determine the cytotoxic effects of this compound in combination with chemotherapy on cancer cell lines and to assess for synergistic interactions.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MC-38 colon adenocarcinoma)

  • This compound (EOS-850)

  • Chemotherapy agents (e.g., Carboplatin, 5-Fluorouracil)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapy agent. This compound is often tested at concentrations relevant to A2AR blockade (e.g., 1 nM - 10 µM), while chemotherapy concentrations should span their known cytotoxic range.

  • Treatment: Treat the cells with the single agents and combinations according to the matrix. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate IC50 values for each agent alone.

    • Use synergy software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound combined with chemotherapy in a murine model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cells (e.g., MC-38)

  • This compound (formulated for oral gavage)

  • Chemotherapy agent (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ MC-38 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).

  • Treatment Administration:

    • Administer this compound via oral gavage (e.g., daily).

    • Administer chemotherapy via intraperitoneal injection on a specified schedule (e.g., twice weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Select & Culture Cancer Cell Lines Dose_Response Dose-Response Matrix (this compound + Chemo) Cell_Culture->Dose_Response Viability_Assay 72h Incubation & Cell Viability Assay Dose_Response->Viability_Assay Synergy_Analysis Calculate IC50 & Combination Index (CI) Viability_Assay->Synergy_Analysis Tumor_Implant Implant Syngeneic Tumor Cells in Mice Synergy_Analysis->Tumor_Implant Promising Synergy Leads to In Vivo Test Randomization Tumor Growth & Group Randomization Tumor_Implant->Randomization Treatment Administer Treatments (Oral + IP) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Efficacy_Endpoint Efficacy & Toxicity Endpoint Analysis Monitoring->Efficacy_Endpoint Conclusion Conclusion on Combination Efficacy and Tolerability Efficacy_Endpoint->Conclusion Data Interpretation Hypothesis Hypothesis: This compound + Chemo Enhances Anti-Tumor Efficacy Hypothesis->Cell_Culture

References

Application Notes and Protocols for Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs) Following Inupadenant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor activity of immune cells, including tumor-infiltrating lymphocytes (TILs), by binding to the A2AR.[4] this compound is designed to block this immunosuppressive pathway, thereby restoring and enhancing the effector functions of TILs. These application notes provide detailed protocols for the ex vivo analysis of TILs from tumor samples of patients treated with this compound, enabling researchers to assess the pharmacodynamic effects of the drug on the cellular composition and functional status of the anti-tumor immune response.

Mechanism of Action: this compound and the Adenosine Pathway

The accumulation of adenosine in the TME is a key mechanism of immune evasion for tumors. Adenosine, through its interaction with the A2AR on the surface of TILs, particularly CD8+ T cells, triggers a signaling cascade that dampens their anti-tumor functions. This includes the inhibition of T cell activation, proliferation, and cytokine production, as well as the promotion of an exhausted phenotype characterized by the expression of co-inhibitory receptors like PD-1 and TIM-3.

This compound, by blocking the A2AR, prevents adenosine-mediated immunosuppression, leading to a revitalization of the anti-tumor immune response within the TME.

cluster_TME Tumor Microenvironment cluster_TIL Tumor-Infiltrating Lymphocyte Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Binds to Immunosuppression Immunosuppression A2A Receptor->Immunosuppression Activates Anti-tumor Activity Anti-tumor Activity Immunosuppression->Anti-tumor Activity Inhibits This compound This compound This compound->A2A Receptor Blocks

This compound blocks adenosine-mediated immunosuppression.

Quantitative Data Summary

The following tables summarize expected quantitative changes in TIL populations following treatment with A2A receptor antagonists. This data is compiled from preclinical studies involving selective A2AR antagonists and is intended to serve as a representative example of the anticipated effects of this compound.

Table 1: Changes in TIL Subsets after A2AR Antagonist Treatment

Cell PopulationPre-Treatment (% of CD45+ cells)Post-A2AR Antagonist (% of CD45+ cells)Fold ChangeReference
CD3+ T cells45.2 ± 5.658.9 ± 6.11.3
CD8+ T cells15.8 ± 3.225.3 ± 4.51.6
CD4+ Foxp3+ Tregs8.5 ± 2.14.2 ± 1.50.5
NK cells5.1 ± 1.89.7 ± 2.31.9

Table 2: Expression of Checkpoint and Activation Markers on CD8+ TILs

MarkerPre-Treatment (% Positive)Post-A2AR Antagonist (% Positive)Fold ChangeReference
PD-165.7 ± 8.242.1 ± 7.50.6
TIM-352.3 ± 6.938.9 ± 5.40.7
LAG-348.9 ± 5.129.8 ± 4.80.6
CD137 (4-1BB)12.4 ± 2.825.1 ± 3.92.0

Table 3: Functional Readouts of TILs Ex Vivo

AssayPre-Treatment (Metric)Post-A2AR Antagonist (Metric)Fold ChangeReference
IFN-γ Production (pg/mL)350 ± 50850 ± 1202.4
TNF-α Production (pg/mL)210 ± 40520 ± 902.5
Cytotoxicity (% Target Lysis)25 ± 555 ± 82.2

Experimental Protocols

The following protocols provide a framework for the ex vivo analysis of TILs from fresh tumor tissue.

Tumor Resection Tumor Resection Mechanical & Enzymatic Digestion Mechanical & Enzymatic Digestion Tumor Resection->Mechanical & Enzymatic Digestion Single-Cell Suspension Single-Cell Suspension Mechanical & Enzymatic Digestion->Single-Cell Suspension TIL Isolation TIL Isolation Single-Cell Suspension->TIL Isolation Phenotypic Analysis Phenotypic Analysis TIL Isolation->Phenotypic Analysis Functional Assays Functional Assays TIL Isolation->Functional Assays Data Analysis Data Analysis Phenotypic Analysis->Data Analysis Functional Assays->Data Analysis

Experimental workflow for ex vivo TIL analysis.
Protocol 1: Isolation of TILs from Fresh Tumor Tissue

Materials:

  • Fresh tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice

  • GentleMACS Dissociator (or similar)

  • Tumor Dissociation Kit

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Red Blood Cell Lysis Buffer

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Weigh and mechanically mince the tumor tissue into small fragments (1-2 mm³) in a sterile petri dish containing cold PBS.

  • Transfer the tumor fragments to a GentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.

  • Run the GentleMACS program for tumor dissociation according to the manufacturer's instructions.

  • Incubate the dissociated tissue at 37°C for the recommended time with gentle agitation.

  • Stop the enzymatic digestion by adding PBS with 2% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with PBS to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

  • (Optional) If significant red blood cell contamination is present, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench the reaction with PBS.

  • Resuspend the cell pellet in PBS and carefully layer it onto Ficoll-Paque PLUS for density gradient centrifugation.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the lymphocyte layer (buffy coat) and transfer to a new tube.

  • Wash the collected cells twice with PBS.

  • Resuspend the final cell pellet in an appropriate buffer for downstream applications.

  • Count the viable cells using a hemocytometer or automated cell counter.

Protocol 2: Phenotypic Analysis of TILs by Flow Cytometry

Materials:

  • Isolated TILs

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution

  • Fluorochrome-conjugated antibodies against cell surface and intracellular markers (see suggested panels below)

  • Live/Dead dye

  • Intracellular fixation and permeabilization buffer

  • Flow cytometer

Suggested Flow Cytometry Panels:

  • T Cell Lineage and Subsets: CD45, CD3, CD4, CD8, Foxp3

  • Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3, CTLA-4, CD137 (4-1BB), CD69

  • Memory Phenotype: CD45RA, CCR7, CD62L

Procedure:

  • Aliquot approximately 1 x 10^6 TILs per tube.

  • Stain for viability using a Live/Dead dye according to the manufacturer's protocol.

  • Wash the cells with flow cytometry staining buffer.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain for cell surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using an appropriate buffer system.

  • Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in flow cytometry staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

Protocol 3: Ex Vivo Functional Assays

1. Cytokine Production Assay:

Procedure:

  • Plate isolated TILs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Stimulate the cells with anti-CD3/CD28 beads or PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Harvest the cells and perform intracellular cytokine staining for IFN-γ and TNF-α as described in Protocol 2.

  • Alternatively, collect the supernatant after 24-48 hours of stimulation and measure cytokine concentrations using ELISA or a multiplex cytokine assay.

2. Cytotoxicity Assay:

Procedure:

  • Co-culture isolated TILs with a labeled target tumor cell line at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Incubate the co-culture for 4-18 hours at 37°C.

  • Measure target cell lysis using a chromium-51 release assay or a non-radioactive method such as a calcein-AM release assay or a flow cytometry-based killing assay.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the ex vivo analysis of tumor-infiltrating lymphocytes following treatment with the A2A receptor antagonist, this compound. By characterizing the phenotypic and functional changes in TILs, researchers can gain valuable insights into the mechanism of action of this compound and its potential to enhance anti-tumor immunity. These analyses are crucial for the ongoing development and optimization of this compound as a promising cancer immunotherapy.

References

Application Notes and Protocols for Measuring Adenosine Levels in Tumor Models with Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, an immunosuppressive nucleoside that plays a crucial role in tumor immune evasion.[1][2][3][4] Adenosine is generated from the hydrolysis of adenosine triphosphate (ATP) released by dying or stressed cells, a process mediated by the ectonucleotidases CD39 and CD73.[5] By binding to the A2A receptor (A2AR) on the surface of immune cells, particularly T lymphocytes and natural killer cells, adenosine triggers a signaling cascade that dampens their anti-tumor activity, leading to immune suppression.

Inupadenant (also known as EOS-850) is an orally bioavailable, potent, and highly selective antagonist of the adenosine A2A receptor. It is designed to block the immunosuppressive signaling of adenosine within the TME. By binding to A2AR on tumor-infiltrating lymphocytes, this compound prevents adenosine from exerting its inhibitory effects, thereby restoring and enhancing the T-cell-mediated immune response against tumor cells. Unlike some other A2AR antagonists, this compound is non-brain penetrant and was specifically designed to remain effective even in the high adenosine concentrations typically found in solid tumors.

Measuring adenosine levels and receptor engagement in preclinical tumor models is critical for evaluating the pharmacodynamic activity of this compound and understanding its mechanism of action. These application notes provide an overview and detailed protocols for quantifying adenosine and assessing the biological impact of A2AR blockade.

Signaling Pathway: Adenosine-A2AR Axis and this compound Intervention

The following diagram illustrates the immunosuppressive adenosine pathway and the mechanism of action for this compound.

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP (from stressed/dying cells) CD39 CD39 ATP->CD39 hydrolysis ADO Adenosine (immunosuppressive) A2AR A2A Receptor ADO->A2AR binds & activates CD73 CD73 CD39->CD73 hydrolysis CD73->ADO cAMP ↑ cAMP A2AR->cAMP activates Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) cAMP->Suppression This compound This compound This compound->A2AR binds & blocks

Caption: Mechanism of this compound in the adenosine signaling pathway.

Application Notes

The rationale for measuring adenosine in tumor models treated with this compound is to directly assess the target environment of the drug. High concentrations of adenosine create an immunosuppressive shield that tumors use to evade the immune system. Evaluating the impact of therapies on these adenosine levels, or confirming that the drug is active in this environment, is key to demonstrating its mechanism of action.

While direct quantification of adenosine in tumor tissue is the most definitive approach, it is technically challenging due to the nucleoside's very short half-life (less than 10 seconds in plasma). Therefore, robust and rapid sample collection and processing are paramount.

An alternative and complementary approach is to measure the downstream effects of A2A receptor blockade. This can be accomplished by assessing pharmacodynamic biomarkers, such as the inhibition of A2AR signaling in immune cells upon stimulation. Furthermore, researchers have begun to identify and use adenosine-related gene expression signatures as a surrogate to quantify the impact of adenosine in the TME and predict response to therapy.

Clinical data for this compound has shown that higher expression of the A2A receptor in pre-treatment biopsies was associated with better clinical outcomes, including tumor regression or stable disease, underscoring the importance of this pathway. Although the development of this compound in non-small cell lung cancer was deprioritized, the data generated from its trials provides valuable insights for researchers in the field.

Experimental Protocols

Protocol 1: Quantification of Adenosine in Tumor Tissue by LC-MS/MS

This protocol describes the measurement of adenosine concentrations in tumor tissue samples from preclinical models using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification.

Objective: To accurately quantify the concentration of adenosine in tumor tissue to assess the biochemical environment in which this compound is active.

Materials and Reagents:

  • Tumor-bearing mice (e.g., syngeneic models like CT26 or MC38)

  • This compound (or vehicle control)

  • Liquid nitrogen

  • Pre-chilled mortars and pestles

  • Homogenization buffer (e.g., 80% methanol, pre-chilled to -80°C) containing an internal standard (e.g., ¹³C₅-Adenosine)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system (e.g., Agilent, Sciex, or Waters)

  • C18 reverse-phase HPLC column

  • Adenosine analytical standard

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice according to the study design (e.g., oral gavage, daily for 14 days).

  • Tumor Collection: At the designated endpoint, euthanize the mouse and immediately resect the tumor. To minimize metabolic changes, perform the resection as quickly as possible and instantly snap-freeze the tissue in liquid nitrogen. Store samples at -80°C until analysis.

  • Sample Preparation and Homogenization:

    • Weigh the frozen tumor tissue (~20-50 mg).

    • In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen. Grind the tissue to a fine powder with a pestle.

    • Transfer the powdered tissue to a pre-weighed tube and add 1 mL of ice-cold 80% methanol containing the internal standard.

    • Homogenize thoroughly using a probe sonicator or bead beater, keeping the sample on ice at all times.

  • Metabolite Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 5% acetonitrile.

    • Inject 5-10 µL of the sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient of Solvent A and Solvent B.

    • Detect adenosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Create a standard curve using the adenosine analytical standard.

    • Calculate the concentration of adenosine in the samples by normalizing the adenosine peak area to the internal standard peak area and comparing it to the standard curve.

    • Express the final concentration as nmol per gram of tissue.

Protocol 2: Pharmacodynamic Assay for A2A Receptor Engagement

This protocol measures the extent to which this compound blocks A2A receptor signaling in immune cells, providing a direct measure of target engagement.

Objective: To determine the in vivo A2A receptor occupancy of this compound by measuring the inhibition of agonist-induced cAMP signaling in lymphocytes.

Materials and Reagents:

  • Blood samples or splenocytes from treated mice

  • Ficoll-Paque or red blood cell lysis buffer

  • RPMI-1640 medium

  • NECA (5'-(N-Ethylcarboxamido)adenosine), a potent adenosine receptor agonist

  • Phosphodiesterase inhibitor (e.g., Rolipram)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffers

  • Anti-phospho-CREB (pCREB) antibody

Procedure:

  • Sample Collection: Collect whole blood (via cardiac puncture) or spleens from mice at various time points after this compound administration.

  • Isolate Lymphocytes:

    • For blood: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a Ficoll gradient or by lysing red blood cells.

    • For spleen: Generate a single-cell suspension and lyse red blood cells.

  • Ex Vivo Stimulation:

    • Resuspend cells in RPMI medium. Pre-treat cells with a phosphodiesterase inhibitor for 15 minutes to allow cAMP to accumulate upon stimulation.

    • Stimulate the cells with a saturating concentration of NECA for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Staining:

    • Wash the cells and stain for surface markers (e.g., CD3, CD8) to identify T cell populations.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform intracellular staining for the downstream signaling molecule, pCREB.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population of interest (e.g., CD8+ T cells).

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) of pCREB in the unstimulated and NECA-stimulated samples for both vehicle and this compound-treated groups.

    • The difference in pCREB MFI between stimulated and unstimulated cells from the vehicle group represents the maximum possible signaling (100%).

    • The reduction in this signal in the this compound-treated group indicates receptor blockade.

    • Calculate the percent inhibition of signaling to determine functional A2A receptor occupancy.

Experimental Workflow Visualization

The diagram below outlines the key steps for the quantification of adenosine in tumor tissue.

Workflow cluster_InVivo In Vivo Model cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A1 Tumor Implantation (e.g., Syngeneic Mouse Model) A2 Treatment with this compound or Vehicle Control A1->A2 A3 Tumor Resection & Rapid Snap-Freezing A2->A3 B1 Weigh & Pulverize Frozen Tissue A3->B1 B2 Homogenize in 80% Methanol with Internal Standard B1->B2 B3 Protein Precipitation & Centrifugation B2->B3 B4 Collect & Dry Supernatant B3->B4 C1 Reconstitute Sample B4->C1 C2 LC-MS/MS Analysis C1->C2 C3 Data Processing: Peak Integration & Normalization C2->C3 C4 Quantification using Standard Curve C3->C4

Caption: Workflow for adenosine quantification in tumor tissue by LC-MS/MS.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Table for Adenosine Levels in Tumor Tissue

This table illustrates how to present results from the LC-MS/MS protocol. Data shown are hypothetical.

Treatment GroupNMean Adenosine Conc. (nmol/g tissue)Standard Deviationp-value (vs. Vehicle)
Vehicle10150.535.2-
This compound (50 mg/kg)10145.833.9>0.05
Chemotherapy10250.150.6<0.01
This compound + Chemo10245.348.7<0.01

Note: this compound is not expected to directly alter adenosine concentrations, but to block its effect. Changes in adenosine levels may occur due to treatment effects on tumor cell death (e.g., from chemotherapy), which increases ATP release.

Table 2: Clinical Efficacy Data from this compound A2A-005 Phase 2 Trial

This table summarizes key efficacy data from the dose escalation portion of the A2A-005 trial, which assessed this compound in combination with carboplatin/pemetrexed in post-immunotherapy metastatic non-small cell lung cancer (NSCLC) patients.

Metric40mg BID (n=15)60mg BID (n=6)80mg BID (n=15)All Patients (n=36)
Overall Response Rate (ORR) 53.3%66.7%73.3%63.9%
Median Progression-Free Survival (mPFS) 5.6 months6.6 monthsNot Reached*7.7 months
Landmark 6-Month PFS % 46.7%50.0%64.6%54.5%

*As of the October 29, 2024 data cutoff.

References

Application Notes: Stability and Storage of Istradefylline for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

1. Product Information

  • Name: Istradefylline (Inupadenant)

  • CAS Number: 155270-99-8

  • Molecular Formula: C₂₀H₂₄N₄O₄

  • Molecular Weight: 384.43 g/mol

  • Mechanism of Action: Istradefylline is a potent and selective antagonist of the adenosine A₂A receptor.[1][2][3] These receptors are highly expressed in the basal ganglia, a key brain region for motor control.[1] In Parkinson's disease, dopamine deficiency leads to overactivity of the indirect striato-pallidal pathway, contributing to motor symptoms.[4] By blocking A₂A receptors on this pathway, Istradefylline reduces this excessive inhibitory signaling, helping to restore motor balance.

Istradefylline_MOA Istradefylline Mechanism of Action in the Indirect Pathway cluster_Neuron Striatal Neuron (Indirect Pathway) cluster_Inputs Neurotransmitters & Drug A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC + D2_Receptor Dopamine D2 Receptor D2_Receptor->AC - cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates GABA_Release Increased GABA Release PKA->GABA_Release Promotes Motor_Output Inhibition of Motor Function GABA_Release->Motor_Output Adenosine Adenosine Adenosine->A2A_Receptor Dopamine Dopamine (Deficient in PD) Dopamine->D2_Receptor Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks Stability_Factors Istradefylline Istradefylline Stability Light Light Exposure Istradefylline->Light Solvent Solvent/pH Istradefylline->Solvent Temperature Temperature Istradefylline->Temperature Form Physical Form (Solid vs. Solution) Istradefylline->Form Degradation Degradation (Photoisomerization) Light->Degradation Induces Photostability_Workflow Photostability Assessment Workflow start Prepare Istradefylline Solution in desired solvent split Divide Solution into Two Sample Sets start->split light_sample Expose to Light (e.g., controlled light chamber) split->light_sample Light-Exposed dark_sample Protect from Light (wrap in foil) split->dark_sample Dark Control sampling Collect Aliquots at Time Points (t=0, 5, 20, 60 min, etc.) light_sample->sampling dark_sample->sampling analysis Analyze by RP-HPLC sampling->analysis data Quantify Peak Area of (E)-Istradefylline and (Z)-Degradant analysis->data end Compare Results & Determine Degradation Rate data->end

References

Application Notes and Protocols for In Vivo Imaging to Assess Inupadenant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[1] By blocking the A2AR signaling pathway on immune cells, particularly T lymphocytes, this compound aims to restore and enhance anti-tumor immune responses.[2][3] Robust preclinical and clinical assessment of this compound's efficacy requires advanced in vivo imaging techniques that can non-invasively monitor target engagement, pharmacodynamic effects, and downstream therapeutic outcomes.

These application notes provide a comprehensive overview and detailed protocols for utilizing key in vivo imaging modalities to evaluate the efficacy of this compound. The described techniques include Positron Emission Tomography (PET) for direct assessment of A2A receptor occupancy, Bioluminescence Imaging (BLI) to monitor immune cell trafficking and activation, and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to measure changes in tumor perfusion and vascularity.

Mechanism of Action: this compound Signaling Pathway

This compound functions by competitively inhibiting the binding of adenosine to the A2A receptor on the surface of immune cells. This action blocks the downstream signaling cascade that leads to immunosuppression, thereby promoting an anti-tumor immune response.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP Adenosine Adenosine ATP->Adenosine Metabolism A2AR A2A Receptor Adenosine->A2AR Binds CD39_CD73 CD39/CD73 AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB Inhibition PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Immunosuppression Immunosuppression (↓ Proliferation, ↓ Cytotoxicity) This compound This compound This compound->A2AR Blocks

This compound's mechanism of action in the tumor microenvironment.

In Vivo Imaging Modalities for Assessing this compound Efficacy

A multi-modal imaging approach is recommended to comprehensively evaluate the in vivo effects of this compound.

Imaging ModalityKey Application for this compoundSpecific Readouts
Positron Emission Tomography (PET) Target Engagement & Receptor Occupancy A2A receptor density (Bmax), Binding potential (BPND), Receptor occupancy (%)
Bioluminescence Imaging (BLI) Pharmacodynamics: Immune Cell Response T-cell infiltration into the tumor, T-cell activation and expansion, Tumor growth kinetics
Dynamic Contrast-Enhanced MRI (DCE-MRI) Pharmacodynamics: Tumor Microenvironment Tumor perfusion, Vascular permeability (Ktrans), Interstitial volume (ve)

Application Note 1: PET Imaging for A2A Receptor Occupancy

Objective: To quantify the in vivo binding of this compound to A2A receptors in tumor tissue and peripheral organs, and to determine the relationship between drug dosage and receptor occupancy.

Background: PET is a highly sensitive molecular imaging technique that allows for the non-invasive quantification of receptor density and occupancy.[4][5] By using a radiolabeled ligand that specifically binds to the A2A receptor, such as [11C]preladenant, it is possible to measure the displacement of this tracer by this compound. This provides a direct measure of target engagement and can be used to optimize dosing regimens.

Quantitative Data from A2A Receptor PET Studies

The following table summarizes representative quantitative data from PET studies on A2A receptor antagonists, which can be used as a reference for designing and interpreting studies with this compound.

ParameterRadiotracerDrugAnimal Model/PopulationKey FindingsReference
Binding Potential (BPND) [11C]preladenant-RatStriatum: ~5.5
Binding Potential (BPND) [11C]preladenant-MonkeyStriatum: ~4.3-5.3
Receptor Occupancy (ED50) [11C]preladenantKW-6002Rat0.044-0.062 mg/kg (i.p.)
Receptor Occupancy [11C]preladenantIstradefylline (20 mg)Parkinson's PatientsVentral Striatum: ~60%Ishibashi et al., 2018
Receptor Occupancy [11C]preladenantIstradefylline (40 mg)Parkinson's PatientsVentral Striatum: ~75%Ishibashi et al., 2018

Experimental Workflow: PET Receptor Occupancy Study

cluster_workflow PET Receptor Occupancy Workflow start Start baseline_scan Baseline PET Scan (with [11C]preladenant) start->baseline_scan drug_admin Administer this compound (various dose levels) baseline_scan->drug_admin post_drug_scan Post-treatment PET Scan (with [11C]preladenant) drug_admin->post_drug_scan data_analysis Data Analysis: - Kinetic Modeling - Calculate BPND - Determine % Occupancy post_drug_scan->data_analysis end End data_analysis->end

Workflow for a PET receptor occupancy study.
Detailed Protocol: PET Imaging with [11C]preladenant

1. Radiotracer Synthesis:

  • Synthesize [11C]preladenant with high radiochemical purity (>95%) and specific activity.

2. Animal Model:

  • Use tumor-bearing mice (e.g., syngeneic models with MC38 or CT26 colon carcinoma cells) or non-human primates.

  • Acclimate animals to the imaging environment to minimize stress.

3. Experimental Design:

  • Baseline Scan: Perform a PET scan following intravenous injection of [11C]preladenant to determine baseline A2A receptor availability.

  • Occupancy Scan: Administer this compound at various doses. After a suitable time for drug distribution, perform a second PET scan with [11C]preladenant.

4. Image Acquisition:

  • Anesthetize the animal (e.g., with isoflurane).

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of [11C]preladenant (e.g., 10-15 MBq for mice) intravenously.

  • Acquire dynamic PET data for 60-90 minutes.

  • Monitor vital signs throughout the scan.

5. Data Analysis:

  • Reconstruct dynamic PET images.

  • Draw regions of interest (ROIs) on the tumor and a reference region (e.g., cerebellum, which has low A2A receptor density).

  • Use a simplified reference tissue model (SRTM) to calculate the binding potential (BPND).

  • Calculate receptor occupancy (RO) using the following formula:

    • RO (%) = (BPND_baseline - BPND_post-drug) / BPND_baseline * 100

Application Note 2: Bioluminescence Imaging of Immune Cell Infiltration

Objective: To visualize and quantify the infiltration and activation of T-cells within the tumor microenvironment following this compound treatment.

Background: BLI is a highly sensitive optical imaging technique that can track luciferase-expressing cells in vivo. By using transgenic mouse models where specific immune cell populations (e.g., T-cells) express luciferase, it is possible to monitor their location and expansion over time in response to therapy.

Experimental Workflow: Bioluminescence Imaging of T-cell Response

cluster_workflow BLI for T-cell Infiltration Workflow start Start tumor_implant Implant tumor cells in luciferase reporter mice (e.g., T-cell specific luciferase) start->tumor_implant treatment Treat with this compound or vehicle control tumor_implant->treatment imaging Longitudinal BLI Imaging: - Inject luciferin substrate - Acquire images over time treatment->imaging analysis Data Analysis: - Quantify photon flux from tumor - Correlate with tumor volume imaging->analysis end End analysis->end

Workflow for BLI of T-cell infiltration.
Detailed Protocol: Dual-Luciferase T-cell Imaging

1. Animal Model:

  • Utilize a dual-luciferase reporter mouse model (e.g., TbiLuc mice), where all T-cells express one luciferase (e.g., green-emitting) and activated T-cells express a second, spectrally distinct luciferase (e.g., red-emitting).

  • Implant syngeneic tumor cells (e.g., pancreatic ductal adenocarcinoma) subcutaneously.

2. Treatment:

  • Once tumors are established, randomize mice into treatment (this compound) and control (vehicle) groups.

  • Administer treatment according to the desired schedule.

3. Image Acquisition:

  • Anesthetize mice.

  • For imaging total T-cell infiltration, inject the appropriate luciferase substrate (e.g., D-Luciferin, 150 mg/kg, intraperitoneally) and image after 10 minutes.

  • For imaging activated T-cells, inject the second substrate (e.g., AkaLumine, 50 mg/kg, intraperitoneally) and image.

  • Acquire images using an in vivo imaging system (e.g., IVIS Spectrum).

  • Perform imaging at multiple time points (e.g., days 0, 7, 14, 21) to monitor changes.

4. Data Analysis:

  • Draw ROIs around the tumor and tumor-draining lymph nodes.

  • Quantify the total photon flux (photons/second) within each ROI.

  • Normalize the BLI signal to account for variations in tumor size if necessary.

  • Compare the BLI signal between treatment and control groups over time.

Application Note 3: DCE-MRI for Tumor Perfusion and Vascularity

Objective: To assess the effects of this compound on tumor vascularity and perfusion, which can be altered by changes in the tumor immune microenvironment.

Background: DCE-MRI is a functional imaging technique that involves the acquisition of rapid T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent. Pharmacokinetic modeling of the signal intensity changes allows for the quantification of parameters related to blood flow, vessel permeability, and tissue volume fractions.

Quantitative Data from DCE-MRI Studies

The following table provides examples of quantitative parameters that can be derived from DCE-MRI studies to assess treatment response.

ParameterDescriptionExpected Change with Effective Immunotherapy
Ktrans (min-1) Volume transfer constant between blood plasma and extravascular extracellular space; reflects vessel permeability.May increase initially due to inflammation, then decrease with tumor response.
ve Fractional volume of the extravascular extracellular space.May decrease with tumor cell death and fibrosis.
vp Fractional plasma volume.May decrease with anti-angiogenic effects.
Initial Area Under the Curve (iAUC) A semi-quantitative measure of contrast agent uptake.Correlates with changes in perfusion and permeability.

Experimental Workflow: DCE-MRI for Tumor Perfusion

cluster_workflow DCE-MRI Workflow start Start baseline_mri Baseline DCE-MRI Scan: - Pre-contrast T1 mapping - Dynamic T1-weighted imaging with contrast start->baseline_mri treatment Treat with this compound or vehicle control baseline_mri->treatment followup_mri Follow-up DCE-MRI Scan(s) at specified time points treatment->followup_mri analysis Data Analysis: - Pharmacokinetic modeling - Generate parametric maps (Ktrans, ve) - Compare changes over time followup_mri->analysis end End analysis->end

Workflow for a DCE-MRI study of tumor perfusion.
Detailed Protocol: Preclinical DCE-MRI

1. Animal Model and Preparation:

  • Use tumor-bearing mice.

  • Anesthetize the animal and maintain body temperature.

  • Place a catheter in the tail vein for contrast agent injection.

2. Image Acquisition:

  • Position the animal in a small-animal MRI scanner.

  • Acquire a pre-contrast T1 map of the tumor region.

  • Begin dynamic T1-weighted imaging (e.g., using a fast spoiled gradient echo sequence).

  • After a few baseline scans, inject a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA).

  • Continue dynamic imaging for 5-10 minutes to capture the wash-in and wash-out of the contrast agent.

3. Data Analysis:

  • Correct for motion artifacts.

  • Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map.

  • Define an arterial input function (AIF) from a suitable artery or use a population-based AIF.

  • Fit the concentration-time curves to a pharmacokinetic model (e.g., the Extended Tofts model) on a voxel-by-voxel basis.

  • Generate parametric maps of Ktrans, ve, and vp.

  • Calculate the mean values of these parameters within the tumor ROI and compare them between baseline and post-treatment scans.

Conclusion

The in vivo imaging techniques detailed in these application notes provide a powerful toolkit for the comprehensive evaluation of this compound's efficacy. PET imaging offers a direct measure of target engagement, BLI provides crucial insights into the immunomodulatory effects, and DCE-MRI assesses the impact on the tumor microenvironment. By integrating these modalities, researchers can gain a deeper understanding of this compound's mechanism of action and accelerate its clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Inupadenant In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Inupadenant in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of up to 25 mg/mL (41.35 mM).[1] For optimal results, it is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My this compound stock solution in DMSO appears to have precipitated. What should I do?

A2: If you observe precipitation in your DMSO stock solution, it may be due to the concentration being too high or the compound not being fully dissolved initially. Gentle warming of the solution in a 37°C water bath and/or brief sonication can help to redissolve the compound.[1] If precipitation persists, preparing a fresh, lower-concentration stock solution is recommended. To prevent repeated freeze-thaw cycles, which can contribute to precipitation, it is advisable to aliquot the stock solution into single-use volumes for storage.

Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when transferred from an organic solvent to an aqueous environment. Several strategies can mitigate this issue:

  • Optimize the dilution method: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform a serial dilution. A stepwise approach, where the stock is first diluted in a smaller volume of pre-warmed (37°C) medium before being added to the final volume, can prevent localized high concentrations that lead to precipitation.

  • Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, as higher concentrations can be cytotoxic to cells.

  • Use co-solvents: For particularly challenging experiments, specific co-solvent systems have been shown to improve this compound's solubility. These are typically more relevant for in vivo formulations but can be adapted for in vitro use with appropriate vehicle controls.

Q4: What are some alternative solvent formulations for this compound?

A4: While DMSO is the primary solvent for initial stock preparation, several co-solvent systems have been documented to effectively solubilize this compound for specific applications. These formulations are particularly useful when a higher concentration in a more aqueous-compatible vehicle is required. It is critical to include appropriate vehicle controls in your experiments when using these formulations.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
DMSO≥ 25 mg/mL (41.35 mM)Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.13 mM)This formulation yields a clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.22 mg/mL (3.67 mM)This formulation yields a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.22 mg/mL (3.67 mM)SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing excipient. This formulation results in a clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (0.78 mM)This formulation is for this compound hydrochloride and results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL (0.78 mM)This formulation is for this compound hydrochloride and results in a clear solution.
10% DMSO, 90% Corn Oil≥ 0.5 mg/mL (0.78 mM)This formulation is for this compound hydrochloride and results in a clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If present, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be applied if necessary.

  • Once the this compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over time.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)

  • Microscope

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control containing only the cell culture medium and the same final concentration of DMSO.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours) using a microscope.

  • For a quantitative analysis, measure the absorbance of the plate at 600 nm at each time point. An increase in absorbance is indicative of precipitation.

  • The highest concentration that remains clear throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.

Visualizations

Signaling Pathway

Inupadenant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppressive Effects PKA->Immunosuppression Leads to

Caption: this compound blocks the adenosine A2A receptor signaling pathway.

Experimental Workflow

Inupadenant_Experimental_Workflow prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO solubility_test Perform Kinetic Solubility Test in Cell Culture Medium prep_stock->solubility_test determine_conc Determine Max Soluble Working Concentration solubility_test->determine_conc prepare_working Prepare Working Solutions (Serial Dilution in Pre-warmed Medium) determine_conc->prepare_working treat_cells Treat Cells with this compound and Vehicle Control prepare_working->treat_cells assay Perform In Vitro Assay (e.g., Cytokine Measurement, cAMP Assay) treat_cells->assay analyze Analyze Data and Interpret Results assay->analyze

Caption: A typical experimental workflow for using this compound in vitro.

Troubleshooting Guide

Troubleshooting_Solubility action_node action_node issue_node issue_node start Precipitation Observed in Assay? check_stock Is Stock Solution Clear? start->check_stock check_dilution Precipitation on Dilution? check_stock->check_dilution Yes action_warm_sonicate Gently Warm (37°C) and/or Sonicate Stock check_stock->action_warm_sonicate No check_final_conc Is Final Concentration Too High? check_dilution->check_final_conc Yes end Proceed with Experiment check_dilution->end No action_serial_dilution Use Stepwise Serial Dilution in Pre-warmed Medium check_final_conc->action_serial_dilution No action_lower_conc Lower Final Working Concentration check_final_conc->action_lower_conc Yes action_warm_sonicate->check_stock action_new_stock Prepare Fresh, Lower Concentration Stock action_warm_sonicate->action_new_stock If persists action_serial_dilution->end action_solubility_test Perform Kinetic Solubility Test action_lower_conc->action_solubility_test action_solubility_test->end

References

Inupadenant Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding treatment-emergent adverse events (TEAEs) observed in clinical trials of inupadenant, an adenosine A2A receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity on experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-emergent adverse events associated with this compound monotherapy?

A1: Based on data from the Phase 1/2a clinical trial (NCT03873883), the most frequently reported TEAEs (occurring in >20% of patients) across all dose levels include fatigue, anemia, decreased appetite, and constipation.[1] this compound monotherapy was generally reported to be well-tolerated at a dose of 80 mg twice daily.[1][2]

Q2: Were any serious adverse events (SAEs) reported in the this compound monotherapy trial?

A2: Yes. In the Phase 1/2a trial (NCT03873883), drug-related serious adverse events were reported in three of the 43 enrolled patients.[1] These included acute myocardial infarction, atrial fibrillation, and pericardial effusion.[1] However, it was noted that these events had plausible alternate causes and did not represent a new safety concern for the program. Two of these AEs, atrial fibrillation and myocardial infarction, were considered possibly related to the study drug by the investigator and led to discontinuation.

Q3: What is the safety profile of this compound in combination with chemotherapy?

A3: In the Phase 2 A2A-005 trial, which evaluated this compound in combination with carboplatin and pemetrexed in patients with non-small cell lung cancer, the safety profile was described as manageable and tolerable. Importantly, no dose-dependent toxicity was observed in this combination therapy setting.

Q4: What is the mechanism of action of this compound?

A4: this compound is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR). Tumors can produce high levels of adenosine, which suppresses the anti-tumor immune response by activating A2A receptors on immune cells, particularly T lymphocytes. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and promoting the proliferation and activation of T lymphocytes to attack tumor cells.

Troubleshooting Guide

Issue: Difficulty interpreting the safety data from early-phase trials.

Troubleshooting Steps:

  • Review the specific trial protocols: Understanding the inclusion and exclusion criteria of the clinical trials (NCT03873883 and NCT05403385/A2A-005) can provide context for the patient populations in which adverse events were observed. For instance, these trials enrolled patients with advanced solid tumors who had often received multiple prior lines of therapy.

  • Consider the dosage: The frequency and severity of adverse events can be dose-dependent. The Phase 1/2a monotherapy trial investigated doses ranging from 20 mg once daily to 160 mg twice daily. The recommended Phase 2 dose for the combination therapy was 80 mg.

  • Distinguish between monotherapy and combination therapy: The adverse event profile of this compound may differ when administered alone versus in combination with other agents like chemotherapy. The A2A-005 trial provides insights into the safety of the combination regimen.

Issue: Lack of detailed, publicly available quantitative data on all adverse events.

Troubleshooting Steps:

  • Consult primary publications and conference abstracts: While comprehensive raw data is often not publicly available, detailed summaries are typically presented in publications and at major scientific conferences such as ASCO and ESMO. The provided data is sourced from such presentations.

  • Focus on the reported high-frequency events: The most frequently reported TEAEs provide a general overview of the tolerability of the drug. For this compound monotherapy, these include fatigue, anemia, decreased appetite, and constipation.

  • Note the discontinuation rates due to adverse events: This metric can help gauge the severity of the observed TEAEs. In the monotherapy trial, seven adverse events led to discontinuation.

Data on Treatment-Emergent Adverse Events

This compound Monotherapy (Phase 1/2a Trial - NCT03873883)

Table 1: Most Frequent Treatment-Emergent Adverse Events (>20%) in Dose Escalation and Monotherapy Expansion (N=42)

Preferred Term
Fatigue
Anemia
Decreased appetite
Constipation

Note: A detailed breakdown of percentages per dose cohort was mentioned in the source but not publicly available in the retrieved documents.

Table 2: Serious Adverse Events Possibly Related to this compound Monotherapy (N=43)

Serious Adverse EventNumber of Patients
Acute Myocardial Infarction1
Atrial Fibrillation1
Pericardial Effusion1
This compound in Combination with Chemotherapy (Phase 2 A2A-005 Trial)

While a detailed table of TEAEs for the combination therapy was not available in the search results, it was reported that the safety profile was "manageable and tolerable" with no dose-dependent toxicities observed.

Experimental Protocols

Key Clinical Trial Methodologies

Phase 1/2a Monotherapy Trial (NCT03873883)

  • Study Design: This was a first-in-human, open-label, dose-escalation, and expansion study.

  • Patient Population: Adult patients with advanced solid tumors who had exhausted standard treatment options. Key inclusion criteria included an ECOG performance status of 0 or 1 and the availability of a tumor biopsy. Exclusion criteria included primary brain tumors and uncontrolled heart disease.

  • Treatment: this compound was administered orally at various dose levels, including 20 mg once daily, 40 mg once daily, 40 mg twice daily, 80 mg twice daily, and 160 mg twice daily.

  • Primary Outcome Measures: To evaluate the safety and tolerability of this compound and determine the recommended Phase 2 dose.

Phase 2 Combination Therapy Trial (A2A-005 / NCT05403385)

  • Study Design: A two-part study with an initial open-label, dose-finding part to determine the recommended Phase 2 dose (RP2D), followed by a randomized, double-blind, placebo-controlled part.

  • Patient Population: Adult patients with nonsquamous non-small cell lung cancer (NSCLC) who had progressed on prior immunotherapy.

  • Treatment:

    • Part 1 (Dose-finding): this compound administered at various dose levels in combination with standard doses of carboplatin and pemetrexed.

    • Part 2 (Randomized): this compound at the RP2D or placebo, in combination with carboplatin and pemetrexed.

  • Primary Outcome Measures:

    • Part 1: Determine the RP2D of this compound in combination with chemotherapy.

    • Part 2: Progression-free survival (PFS).

Visualizations

This compound Mechanism of Action: Adenosine A2A Receptor Signaling Pathway

Inupadenant_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_t_cell T-Cell Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine releases A2AR A2A Receptor Adenosine->A2AR binds to AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immunosuppression Immune Suppression (Inhibition of T-Cell proliferation & activation) PKA->Immunosuppression leads to This compound This compound This compound->A2AR blocks

Caption: this compound blocks adenosine from binding to the A2A receptor on T-cells.

Experimental Workflow: Phase 2 A2A-005 Clinical Trial

A2A_005_Workflow cluster_part1 Part 1: Open-Label Dose Finding cluster_part2 Part 2: Randomized, Double-Blind P1_Enrollment Enroll Patients with nonsquamous NSCLC (post-immunotherapy) P1_Treatment This compound (Dose Escalation) + Carboplatin + Pemetrexed P1_Enrollment->P1_Treatment P1_Outcome Determine Recommended Phase 2 Dose (RP2D) P1_Treatment->P1_Outcome P2_Randomization Randomize Patients (1:1) P1_Outcome->P2_Randomization Inform RP2D for Part 2 P2_ArmA Arm A: This compound (RP2D) + Carboplatin + Pemetrexed P2_Randomization->P2_ArmA P2_ArmB Arm B: Placebo + Carboplatin + Pemetrexed P2_Randomization->P2_ArmB P2_Outcome Primary Endpoint: Progression-Free Survival (PFS) P2_ArmA->P2_Outcome P2_ArmB->P2_Outcome

Caption: Workflow of the two-part A2A-005 clinical trial for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing inupadenant in animal studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in managing potential side effects and ensuring the successful execution of your experiments.

Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound is a selective antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment, high levels of adenosine act on A2ARs on immune cells, leading to immunosuppression. By blocking this interaction, this compound aims to restore and enhance the anti-tumor immune response.

Diagram of the this compound Signaling Pathway

Inupadenant_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T Cell) Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP release Adenosine Adenosine ATP->Adenosine hydrolysis via CD39 & CD73 A2A Receptor A2A Receptor Adenosine->A2A Receptor binds & activates CD39 CD39 CD73 CD73 Immunosuppression Immunosuppression A2A Receptor->Immunosuppression leads to Anti-tumor Immunity Anti-tumor Immunity Immunosuppression->Anti-tumor Immunity inhibits This compound This compound This compound->A2A Receptor blocks

Caption: this compound blocks adenosine binding to the A2A receptor on immune cells, preventing immunosuppression.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the potential side effects of this compound observed in animal studies?

A1: While specific preclinical toxicology data for this compound is not extensively published, information from clinical trials and studies on other selective A2A receptor antagonists can provide insights into the potential side effect profile in animal models. In human clinical trials, this compound was generally well-tolerated.[1]

Based on the class of A2A receptor antagonists, researchers should be observant for the following potential effects in animal models. It is important to note that the incidence and severity of these effects can vary depending on the animal species, dose, and duration of treatment.

Table 1: Potential Side Effects of A2A Receptor Antagonists in Animal Studies and their Clinical Correlates

Potential Side Effect CategoryObservations in Animal Models (General A2A Antagonists)Corresponding Human Clinical Observations (this compound)
General Health Changes in body weight, reduced food consumption.[2]Fatigue, decreased appetite.[3]
Hematological Evidence of regenerative anemia at high doses.[2]Anemia.[3]
Cardiovascular While not consistently reported, cardiac monitoring in preclinical studies is standard.Possible rare instances of acute myocardial infarction and atrial fibrillation (causality not definitively established).
Behavioral/Neurological Locomotor activity changes (can be species and compound-specific).Not a prominent reported side effect in human oncology trials.
Gastrointestinal Generally well-tolerated.Constipation.

Troubleshooting Unexpected Clinical Signs:

  • Lethargy or Reduced Activity: This can be a general sign of malaise. It is crucial to rule out other causes such as tumor progression or infection. Monitor food and water intake and body weight closely.

  • Weight Loss: If significant weight loss is observed, consider providing supplemental nutrition or a more palatable diet. Ensure that the weight loss is not a result of difficulty accessing food or water.

  • Cardiovascular Abnormalities: If cardiovascular monitoring is part of the protocol and abnormalities are detected, consult with a veterinarian.

Q2: What is a standard experimental protocol for monitoring the safety of this compound in a rodent cancer model?

A2: A comprehensive safety monitoring protocol is essential for any preclinical study. The following provides a general framework that should be adapted to specific experimental designs and institutional guidelines.

Experimental Protocol: Routine Safety and Tolerability Monitoring in Rodent Models

Objective: To monitor the general health and identify any potential adverse effects of this compound administration in a rodent cancer model.

Materials:

  • This compound (formulated as required for the study)

  • Vehicle control

  • Animal scale

  • Calipers for tumor measurement

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Anesthesia (as per IACUC guidelines)

Procedure:

  • Baseline Data Collection (Day 0):

    • Record the body weight of each animal.

    • Perform a baseline clinical observation (see below for parameters).

    • If applicable, collect a baseline blood sample for hematology and clinical chemistry.

    • Measure tumor volume.

  • Daily Observations:

    • Conduct a visual inspection of all animals. Look for changes in posture, activity level, grooming habits, and any signs of distress (e.g., ruffled fur, hunched posture, labored breathing).

    • Monitor for signs of injection site reactions if applicable.

  • Bi-weekly or Tri-weekly Monitoring (e.g., every 2-3 days):

    • Record body weight.

    • Measure tumor volume.

    • Perform a detailed clinical observation, scoring parameters such as:

      • Activity/Alertness

      • Posture

      • Fur Condition

      • Hydration status (skin turgor)

      • Presence of any abnormal clinical signs

  • Weekly or Bi-weekly Blood Collection (as per study design):

    • Collect blood samples for hematology (complete blood count) and serum chemistry analysis. Key parameters to monitor include red and white blood cell counts, platelets, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

  • End of Study:

    • At the study endpoint, perform a terminal blood collection.

    • Conduct a gross necropsy and collect major organs for histopathological analysis.

Diagram of the Experimental Workflow for Safety Monitoring

Safety_Monitoring_Workflow Baseline_Data Baseline Data Collection (Day 0) - Body Weight - Clinical Observation - Blood Sample - Tumor Volume Daily_Observations Daily Observations - Visual Inspection - Signs of Distress Baseline_Data->Daily_Observations Regular_Monitoring Bi/Tri-weekly Monitoring - Body Weight - Tumor Volume - Detailed Clinical Observation Daily_Observations->Regular_Monitoring Blood_Collection Weekly/Bi-weekly Blood Collection - Hematology - Serum Chemistry Regular_Monitoring->Blood_Collection End_of_Study End of Study - Terminal Blood Collection - Gross Necropsy - Histopathology Blood_Collection->End_of_Study Data_Analysis Data Analysis and Interpretation End_of_Study->Data_Analysis

Caption: A typical workflow for monitoring safety in preclinical animal studies.

Q3: How should I manage unexpected animal deaths during my this compound study?

A3: Unexpected deaths in an animal study require a systematic approach to determine the cause and its potential relation to the investigational compound.

Troubleshooting Guide: Investigating Unexpected Animal Deaths

Unexpected_Death_Troubleshooting Start Unexpected Animal Death Necropsy Perform Immediate Gross Necropsy Start->Necropsy Collect_Tissues Collect Tissues for Histopathology Necropsy->Collect_Tissues Review_Data Review All Available Data - Clinical Observations - Body Weight - Dosing Records Collect_Tissues->Review_Data Consult_Vet Consult with a Veterinarian and/or Pathologist Review_Data->Consult_Vet Analyze_Pattern Analyze for Patterns - Dose-related? - Time-dependent? - Specific to a group? Consult_Vet->Analyze_Pattern Decision Is the death likely treatment-related? Analyze_Pattern->Decision Action_Plan Develop Action Plan - Modify dose? - Increase monitoring? - Report to IACUC? Decision->Action_Plan Yes End Document Findings Decision->End No/Unclear Action_Plan->End

Caption: A logical workflow for investigating unexpected deaths in an animal study.

Key Steps:

  • Immediate Necropsy: A prompt and thorough gross necropsy by a trained individual is critical to identify potential causes of death, such as tumor burden, organ abnormalities, or signs of infection.

  • Tissue Collection: Collect all major organs and any abnormal tissues for histopathological analysis. This can provide definitive evidence of drug-induced toxicity.

  • Data Review: Scrutinize all records for the affected animal, including clinical observations, body weight trends, and dosing information. Look for any preceding signs of illness.

  • Veterinary Consultation: A veterinarian or veterinary pathologist should be consulted to aid in the interpretation of necropsy and histopathology findings.

  • Pattern Analysis: Determine if the death is an isolated event or part of a pattern (e.g., occurring at a specific dose level or time point).

  • Action Plan: Based on the findings, an action plan should be developed. This may involve adjusting the dose, increasing the frequency of monitoring, or reporting the event to the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This technical support guide is intended for informational purposes only and should not replace the guidance of a qualified veterinarian or institutional animal care and use committee (IACUC) protocols. Researchers should always adhere to their institution's guidelines for animal care and use.

References

Inupadenant Development: A Technical Overview of its Deprioritization in Certain Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, this center provides detailed information regarding the development and recent deprioritization of Inupadenant in specific clinical applications.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound deprioritized for metastatic non-small cell lung cancer (NSCLC)?

The development of this compound for metastatic non-small cell lung cancer (NSCLC) was deprioritized because the interim results from the Phase 2 A2A-005 trial, while showing some positive signals, did not demonstrate a sufficient level of clinical activity to justify further investment.[1][2][3][4][5] According to iTeos Therapeutics, the combination of this compound with chemotherapy did not provide a significant enough benefit over existing standard-of-care treatments to warrant continuation. The company has consequently decided to reallocate its resources to other promising programs within its pipeline.

Q2: What was the mechanism of action for this compound?

This compound is an orally bioavailable, highly selective, and non-brain-penetrant antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2A receptors on T-lymphocytes, leading to immunosuppression. By blocking this interaction, this compound was designed to reverse the adenosine-mediated inhibition of T-cells, thereby promoting an anti-tumor immune response.

Q3: What were the key clinical trial findings that led to this decision?

The decision to deprioritize this compound for NSCLC was based on interim data from the dose-escalation portion of the Phase 2 A2A-005 trial. While the combination of this compound with carboplatin and pemetrexed was found to be manageable and tolerable, the efficacy data, including the overall response rate (ORR) and median progression-free survival (PFS), were not deemed sufficiently compelling when compared to historical data for chemotherapy alone in a similar patient population.

Troubleshooting and Experimental Guidance

Issue: Understanding the Rationale Behind Deprioritization

For researchers investigating A2A receptor antagonists, the case of this compound provides a valuable learning opportunity. The key takeaway is that even with a sound scientific rationale and a well-defined mechanism of action, the clinical bar for new oncology drugs is exceptionally high. A new therapeutic agent, especially when used in combination with established treatments, must demonstrate a significant improvement over the current standard of care to be considered for further development.

Quantitative Data Summary

The following table summarizes the key efficacy data from the interim analysis of the A2A-005 Phase 2 trial that influenced the decision to deprioritize this compound for NSCLC.

MetricOverall (All Doses)40mg this compound + Chemo60mg this compound + Chemo80mg this compound + Chemo
Overall Response Rate (ORR) 63.9%53.3%66.7%73.3%
Median Progression-Free Survival (mPFS) 7.7 months5.6 months6.6 monthsNot Reached (at data cutoff)

Experimental Protocols

A2A-005 Clinical Trial (Phase 2)

  • Study Title: A Study of this compound (EOS100850) With Chemotherapy as Second Line Treatment for Nonsquamous Non-small Cell Lung Cancer.

  • Objective: To evaluate the safety, tolerability, and anti-tumor activity of this compound in combination with carboplatin and pemetrexed in patients with metastatic nonsquamous NSCLC who had progressed on or after prior immunotherapy.

  • Methodology:

    • Patient Population: Adults with a confirmed diagnosis of metastatic (Stage IV) or locally advanced, unresectable (Stage III) nonsquamous NSCLC, with measurable disease as defined by RECIST v1.1. Patients must have had disease progression on or after treatment with an immune checkpoint inhibitor.

    • Treatment Regimen: Patients received this compound orally twice daily at escalating dose levels (40mg, 60mg, or 80mg) in combination with standard doses of carboplatin and pemetrexed.

    • Primary Endpoint: Safety and tolerability of the combination therapy.

    • Secondary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).

    • Exploratory Endpoints: Included the assessment of biomarkers such as CXCL13.

Visualizations

Inupadenant_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_t_cell T-Cell Tumor Cell Tumor Cell Adenosine Adenosine Tumor Cell->Adenosine releases A2A Receptor A2A Receptor Adenosine->A2A Receptor binds to Immunosuppression Immunosuppression A2A Receptor->Immunosuppression activates T-Cell Inactivation T-Cell Inactivation Immunosuppression->T-Cell Inactivation leads to This compound This compound This compound->A2A Receptor blocks

Caption: this compound's mechanism of action in the tumor microenvironment.

A2A_005_Trial_Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_endpoints Endpoint Analysis Patient Screening Patient Screening Inclusion Criteria Inclusion Criteria: - Metastatic/Advanced NSCLC - Post-Immunotherapy - Measurable Disease Patient Screening->Inclusion Criteria Exclusion Criteria Exclusion Criteria: - Symptomatic CNS Metastases - EGFR/ALK/ROS1 Mutation - Autoimmune Disease Patient Screening->Exclusion Criteria Dose Escalation Dose Escalation Patient Screening->Dose Escalation Enrollment Dose 1 40mg this compound BID + Chemo Dose Escalation->Dose 1 Dose 2 60mg this compound BID + Chemo Dose Escalation->Dose 2 Dose 3 80mg this compound BID + Chemo Dose Escalation->Dose 3 Primary Endpoint Safety & Tolerability Dose Escalation->Primary Endpoint Evaluation Secondary Endpoints ORR & PFS Dose Escalation->Secondary Endpoints Evaluation

Caption: Workflow of the A2A-005 clinical trial.

References

Limitations of current in vitro models for Inupadenant research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of in vitro models in Inupadenant research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EOS-100850) is an orally bioavailable, highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), cancer cells produce high levels of adenosine, which binds to A2A receptors on immune cells, such as T lymphocytes, leading to immunosuppression.[1][3] this compound blocks this interaction, thereby preventing adenosine-mediated inhibition of T-cells and promoting an anti-tumor immune response.[1]

Q2: What are the common in vitro assays used to characterize this compound?

The primary in vitro assays for characterizing A2A receptor antagonists like this compound include:

  • Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to the A2A receptor by measuring its ability to displace a radiolabeled ligand.

  • cAMP Accumulation Assays: These functional assays measure the potency (IC50) of this compound by quantifying its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of the A2A receptor.

  • T-cell Activation and Proliferation Assays: These co-culture assays assess the functional consequence of A2A receptor blockade by measuring the ability of this compound to restore T-cell activation, proliferation, and cytokine production in the presence of an A2A receptor agonist or adenosine-producing tumor cells.

Troubleshooting Guides

Radioligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Hydrophobic nature of the radioligand or test compound.Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.
Low or no specific binding Low receptor expression in the cell membrane preparation.Use a cell line with higher expression of the A2A receptor or increase the amount of membrane protein per well.
Inactive radioligand.Ensure proper storage of the radioligand to prevent degradation.
Incubation time is too short to reach equilibrium.Increase the incubation time, especially for high-affinity radioligands.
Inconsistent results between experiments Variability in membrane preparation.Prepare a large batch of cell membranes and store in aliquots at -80°C.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
cAMP Accumulation Assays
Problem Potential Cause Troubleshooting Steps
High basal cAMP levels Endogenous production of A2A receptor agonists by the cells.Serum-starve the cells for a few hours before the assay.
High cell density.Perform a cell titration to determine the optimal cell number per well.
Low signal-to-noise ratio Low A2A receptor expression.Use a cell line with a higher density of A2A receptors.
Suboptimal agonist concentration.Perform a dose-response curve for the agonist to determine the EC80 concentration for use in the antagonist assay.
Insufficient stimulation time.Conduct a time-course experiment to identify the peak of cAMP production.
High well-to-well variability Uneven cell plating.Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.
"Edge effects" in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
T-cell and Tumor Cell Co-culture Assays
Problem Potential Cause Troubleshooting Steps
Poor T-cell viability Inappropriate culture medium.Use a medium that supports both T-cell and tumor cell growth, or supplement with appropriate cytokines (e.g., IL-2).
Low T-cell activation Insufficient antigen presentation by tumor cells.Pre-treat tumor cells with IFN-γ to upregulate MHC expression.
T-cell exhaustion.Use freshly isolated T-cells and avoid prolonged in vitro culture.
Difficulty in distinguishing between T-cells and tumor cells Similar cell size and morphology.Pre-label one cell population with a fluorescent dye (e.g., CFSE for T-cells) before co-culture.
High background tumor cell death Non-specific toxicity from T-cells or culture conditions.Include a control with non-activated T-cells or MHC-blocking antibodies.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for the human A2A receptor.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]ZM241385 (a selective A2A receptor antagonist).

  • Non-specific binding control: 10 µM CGS 15943.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Method:

  • Prepare cell membranes from HEK293-hA2A cells.

  • In a 96-well plate, add in duplicate:

    • Total binding wells: 50 µL of assay buffer.

    • Non-specific binding wells: 50 µL of 10 µM CGS 15943.

    • This compound wells: 50 µL of serial dilutions of this compound.

  • Add 50 µL of [3H]ZM241385 (final concentration ~1 nM) to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for this compound

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • CHO cells stably expressing the human A2A receptor.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • A2A receptor agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound stock solution (in DMSO).

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white microplates.

Method:

  • Seed CHO-hA2A cells in 384-well plates and incubate overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes at room temperature.

  • Add NECA (at its EC80 concentration) to all wells except the basal control.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Generate a dose-response curve for this compound and calculate the IC50 value.

Protocol 3: T-cell Activation Co-culture Assay

Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs).

  • Tumor cell line (e.g., A549).

  • RPMI-1640 medium with 10% FBS.

  • Adenosine.

  • Anti-CD3/CD28 antibodies for T-cell stimulation.

  • This compound stock solution (in DMSO).

  • Flow cytometer and antibodies for T-cell activation markers (e.g., anti-CD25, anti-CD69).

  • CFSE dye for T-cell labeling.

Method:

  • Isolate PBMCs from healthy donor blood.

  • Label PBMCs with CFSE dye.

  • Plate tumor cells in a 96-well plate and allow them to adhere overnight.

  • Add CFSE-labeled PBMCs to the wells with tumor cells.

  • Add anti-CD3/CD28 antibodies to stimulate T-cells.

  • Treat the co-cultures with:

    • Vehicle control.

    • Adenosine (to suppress T-cell activation).

    • Adenosine + varying concentrations of this compound.

  • Incubate for 72 hours.

  • Harvest the cells and stain with antibodies for T-cell activation markers.

  • Analyze T-cell proliferation (CFSE dilution) and activation marker expression by flow cytometry.

Data Presentation

Table 1: Representative In Vitro Potency of A2A Receptor Antagonists

CompoundAssay TypeCell LinePotency (IC50/Ki)
This compound (hypothetical)Radioligand BindingHEK293-hA2A~1-10 nM (Ki)
This compound (hypothetical)cAMP AccumulationCHO-hA2A~10-50 nM (IC50)
ZM241385 (Reference)Radioligand BindingVarious~0.5-2 nM (Ki)
Preladenant (Reference)cAMP AccumulationVarious~5-20 nM (IC50)

Note: Specific potency values for this compound are proprietary. The values presented are hypothetical and based on typical ranges for potent A2A receptor antagonists.

Visualizations

A2A_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_T_Cell T-Cell Tumor Cell Tumor Cell Adenosine Adenosine Tumor Cell->Adenosine releases A2AR A2A Receptor Adenosine->A2AR binds Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Immunosuppression Immunosuppression PKA->Immunosuppression leads to This compound This compound This compound->A2AR blocks

Caption: A2A receptor signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_Target_ID Target Identification cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening cluster_Functional_Assay Functional Assay A2AR A2A Receptor Binding_Assay Radioligand Binding Assay (Determine Ki) A2AR->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->cAMP_Assay T_Cell_Assay T-Cell Co-Culture Assay (Assess functional reversal of immunosuppression) cAMP_Assay->T_Cell_Assay

Caption: Experimental workflow for in vitro characterization of this compound.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Reagents Are reagents properly prepared and stored? Start->Check_Reagents Check_Cells Are cells healthy and at the correct passage number? Check_Reagents->Check_Cells Yes Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Protocol Is the experimental protocol being followed correctly? Check_Cells->Check_Protocol Yes Culture_New_Cells Thaw a new vial of cells Check_Cells->Culture_New_Cells No Review_Protocol Review protocol and ensure proper technique Check_Protocol->Review_Protocol No End Consistent Results Check_Protocol->End Yes Prepare_Fresh->Start Culture_New_Cells->Start Review_Protocol->Start

Caption: Logical workflow for troubleshooting inconsistent in vitro assay results.

References

Addressing batch-to-batch variability of Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Inupadenant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions that may arise during experiments involving this compound (also known as EOS-850).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] It functions as an immune checkpoint inhibitor.[2] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2A receptors on T-lymphocytes, leading to immunosuppression.[2] this compound blocks this interaction, thereby preventing the adenosine-mediated inhibition of T-cells. This restores and enhances the anti-tumor immune response by promoting the proliferation and activation of T-lymphocytes. It is a non-brain penetrant small molecule.

Q2: What are the common experimental applications of this compound?

This compound is primarily investigated for its potential in cancer immunotherapy. Its ability to modulate the immune response makes it a candidate for use as a monotherapy or in combination with other cancer treatments, such as chemotherapy and other immune checkpoint inhibitors. Preclinical and clinical studies have explored its anti-tumor activity in various solid tumors, including non-small cell lung cancer (NSCLC) and malignant melanoma.

Q3: What is the recommended storage and handling for this compound?

For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to avoid repeated freeze-thaw cycles. For long-term storage, using amber glass vials or inert polypropylene tubes can help prevent degradation from light exposure and adherence to the container. When preparing solutions, it is crucial to use high-purity solvents like DMSO.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability is a common challenge in research involving synthetic compounds. While specific data on this compound variability is not publicly available, the following guide provides a framework for troubleshooting based on general principles for small molecules.

Issue 1: I am observing inconsistent results in my cell-based assays with different batches of this compound.

Possible Causes & Troubleshooting Steps:
  • Variations in Compound Purity:

    • Recommendation: Always source this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.

    • Action: Compare the purity data from the CoAs of the different batches. A purity of >98% is generally recommended for in-vivo studies, while >95% may be acceptable for some in-vitro assays.

    • Experiment: If you suspect purity is the issue, consider performing an independent purity assessment using High-Performance Liquid Chromatography (HPLC).

  • Presence of Impurities or Contaminants:

    • Recommendation: Review the synthesis route of this compound if available. Different synthetic routes can lead to different impurity profiles.

    • Action: Check the CoA for any specified impurities. Even minor impurities can sometimes have biological activity.

  • Compound Stability and Degradation:

    • Recommendation: this compound solutions should be freshly prepared. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.

    • Action: Visually inspect solutions for any color change or precipitation, which could indicate degradation.

    • Experiment: A simple stability test can be performed by analyzing the purity of a prepared solution over time using HPLC.

  • Inaccurate Compound Concentration:

    • Recommendation: Ensure accurate weighing of the compound and precise solvent addition.

    • Action: Re-calibrate balances and pipettes regularly.

    • Experiment: The concentration of your stock solution can be verified using a spectrophotometer if the extinction coefficient of this compound is known.

Experimental Protocol: Comparative HPLC Analysis of this compound Batches

Objective: To assess and compare the purity of different batches of this compound.

Materials:

  • This compound (Batches A and B)

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Analytical HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation:

    • Accurately prepare 10 mM stock solutions of each this compound batch in DMSO.

    • Further dilute the stock solutions to a working concentration of 100 µM in a 50:50 mixture of ACN and water.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 95% A, hold for 2 minutes, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength based on this compound's absorbance spectrum (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatograms of the different batches.

    • Assess the area of the main peak (this compound) relative to the total area of all peaks to determine purity.

    • Look for the presence of any additional peaks that might indicate impurities.

Parameter Batch A Batch B Acceptable Range
Purity (by HPLC) 99.2%97.5%>98%
Major Impurity 1 0.3%1.1%<0.5%
Major Impurity 2 0.1%0.4%<0.2%
Appearance White to off-white powderSlightly yellow powderWhite to off-white powder
Solubility in DMSO Clear solution at 10 mMSlight haze at 10 mMClear solution

Issue 2: My in-vivo experiments show variable efficacy between different lots of this compound.

Possible Causes & Troubleshooting Steps:
  • Polymorphism:

    • Recommendation: Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability.

    • Action: Check the CoA for any information on the crystalline form. If not provided, contact the supplier.

    • Experiment: Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the polymorphic form.

  • Variations in Formulation/Vehicle:

    • Recommendation: Ensure the formulation and vehicle used for dosing are consistent across all experiments.

    • Action: Prepare the dosing solution fresh for each experiment and ensure complete dissolution of this compound.

  • Biological Variability:

    • Recommendation: Inherent biological differences in animal models can contribute to variability.

    • Action: Ensure that animal age, weight, and strain are consistent. Randomize animals into treatment groups.

Visualizing Key Processes

This compound's Mechanism of Action

Inupadenant_Mechanism Tumor Tumor Cells Adenosine Adenosine Tumor->Adenosine releases A2AR A2A Receptor Adenosine->A2AR binds to T_Cell T-Lymphocyte T_Cell->A2AR expresses Immune_Suppression Immune Suppression A2AR->Immune_Suppression leads to Anti_Tumor_Response Anti-Tumor Immune Response A2AR->Anti_Tumor_Response inhibition lifted This compound This compound This compound->A2AR blocks Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_CoA Review & Compare Certificates of Analysis (CoAs) for each batch Start->Check_CoA Physical_Inspection Visually Inspect Compound & Solutions (Color, Precipitation) Start->Physical_Inspection Analytical_Chem Perform Analytical Chemistry (e.g., HPLC, LC-MS) to confirm purity and identity Check_CoA->Analytical_Chem Physical_Inspection->Analytical_Chem Assess_Solubility Confirm Solubility in Experimental Vehicle Analytical_Chem->Assess_Solubility Review_Protocols Review Experimental Protocols for Consistency Assess_Solubility->Review_Protocols Decision Variability Explained? Review_Protocols->Decision Contact_Supplier Contact Supplier for Further Information Decision->Contact_Supplier No Modify_Protocol Modify Protocol or Use Qualified Batch Decision->Modify_Protocol Yes Contact_Supplier->Modify_Protocol End Problem Resolved Modify_Protocol->End

References

Technical Support Center: Mitigating Compensatory Mechanisms to Inupadenant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inupadenant, a selective A2A receptor antagonist. The information provided aims to help users anticipate and mitigate potential compensatory mechanisms that may arise during pre-clinical and clinical research, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high levels of extracellular adenosine act as an immunosuppressive molecule by binding to A2AR on various immune cells, particularly T lymphocytes.[2][3] This interaction triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the inhibition of T-cell proliferation, activation, and effector functions.[2] this compound competitively binds to A2AR, blocking adenosine-mediated immunosuppression and thereby restoring and enhancing the anti-tumor immune response.

Q2: What are the potential compensatory mechanisms that can limit the efficacy of this compound?

Several compensatory mechanisms may arise in response to prolonged A2AR blockade with this compound. These can include:

  • Upregulation of other adenosine receptors: The blockade of A2AR may lead to a compensatory upregulation and/or sensitization of other adenosine receptors, such as the A2B receptor (A2BR). A2BR also couples to Gs protein, leading to increased cAMP and immunosuppression, potentially dampening the effect of A2AR-specific antagonism.

  • Increased adenosine production: The TME may adapt by increasing the production of adenosine. This can occur through the upregulation of ectonucleotidases CD39 and CD73, which are responsible for the conversion of ATP to adenosine. Studies in A2AR-deficient mice have shown an increased expression of CD73, suggesting a potential feedback loop.

  • Upregulation of alternative immune checkpoints: While A2AR blockade has been shown to decrease the expression of PD-1 and LAG-3 on T cells, it is plausible that tumor cells or other cells in the TME could upregulate other immune checkpoint molecules to maintain an immunosuppressive environment.

  • Direct effects on tumor and stromal cells: A2A receptors are also expressed on cancer-associated fibroblasts (CAFs) and tumor cells themselves. While this compound can directly inhibit the growth of these cells, compensatory activation of alternative growth factor pathways could potentially overcome this effect.

Q3: How can I assess the expression of A2A receptors in my experimental model?

Several methods can be used to determine the expression levels of A2A receptors in cell lines or tumor tissues:

  • Quantitative PCR (qPCR): To measure mRNA expression levels of the ADORA2A gene.

  • Western Blot: To detect the A2A receptor protein and determine its size and relative abundance.

  • Immunohistochemistry (IHC): To visualize the localization and expression of the A2A receptor in tissue sections.

  • Flow Cytometry: To quantify the percentage of cells expressing the A2A receptor on their surface, particularly for immune cell populations.

  • Radioligand Binding Assays: To determine the density and affinity of A2A receptors in a given sample.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Reduced this compound efficacy over time in vitro. 1. Compensatory upregulation of A2B receptors. 2. Increased adenosine production by cancer cells. 3. Selection of a resistant cell population. 1. Assess A2BR expression via qPCR or Western blot. Consider co-treatment with an A2BR antagonist.2. Measure adenosine levels in the culture supernatant using HPLC or LC-MS/MS. Evaluate the expression of CD39 and CD73. Consider co-treatment with a CD73 inhibitor.3. Perform cell line authentication and characterization to check for phenotypic drift.
Inconsistent or weaker than expected anti-tumor response in vivo. 1. High adenosine levels in the TME. 2. Dominant alternative immunosuppressive pathways (e.g., PD-1/PD-L1). 3. Low A2A receptor expression on tumor-infiltrating lymphocytes. 1. Measure adenosine concentration in the TME.2. Analyze the expression of other immune checkpoint markers (e.g., PD-L1, CTLA-4, LAG-3) on tumor and immune cells by flow cytometry or IHC. Consider combination therapy with other checkpoint inhibitors.3. Assess A2AR expression on different immune cell subsets from the tumor using multi-color flow cytometry.
Variability in cAMP assay results. 1. Cell passage number and health. 2. Inconsistent agonist/antagonist concentrations. 3. Endogenous adenosine in the assay. 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and not over-confluent.2. Prepare fresh stock solutions and perform accurate serial dilutions.3. Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine.
Unexpected cell proliferation upon this compound treatment. Paradoxical signaling or off-target effects. Some studies suggest that a certain level of A2AR signaling might be necessary for optimal T-cell maintenance and function in the TME. Carefully evaluate the dose-response and consider that complete and sustained blockade might not always be optimal. Assess the expression of other adenosine receptors and potential heteromerization with A2AR.

Experimental Protocols

Measurement of cAMP Accumulation using HTRF

This protocol provides a general framework for assessing the effect of this compound on A2AR signaling.

Materials:

  • Cells expressing the A2A receptor

  • This compound

  • A2AR agonist (e.g., NECA)

  • HTRF cAMP assay kit (e.g., from Revvity, Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Seed cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound (antagonist) and the A2AR agonist in the appropriate assay buffer.

  • Antagonist Incubation: Add this compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation: Add the A2AR agonist to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve. Plot the dose-response curves to determine the IC50 of this compound.

Quantification of Adenosine in the Tumor Microenvironment by LC-MS/MS

This protocol outlines a method for measuring adenosine levels in tumor tissue.

Materials:

  • Tumor tissue samples

  • Internal standard (e.g., ¹³C₅-adenosine)

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the tumor tissue in a suitable buffer containing an internal standard.

  • Protein Precipitation: Add a protein precipitation solution, vortex, and centrifuge to pellet the proteins.

  • Supernatant Collection: Collect the supernatant containing the adenosine.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable column and mobile phase for chromatographic separation.

  • Quantification: Monitor the specific mass transitions for adenosine and the internal standard. Quantify the adenosine concentration by comparing the peak area ratio of adenosine to the internal standard against a calibration curve. For enhanced sensitivity and to overcome challenges with low molecular weight and polarity, derivatization with agents like dansyl chloride can be employed.

Flow Cytometry Analysis of Immune Checkpoint Markers on T cells

This protocol describes the staining of T cells to analyze the expression of various immune checkpoint molecules.

Materials:

  • Single-cell suspension from tumor or peripheral blood

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies against:

    • T-cell markers: CD3, CD4, CD8

    • Immune checkpoint markers: A2AR, PD-1, LAG-3, TIM-3, CTLA-4

  • Fixation/Permeabilization buffer (if performing intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with FACS buffer.

  • Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers in the dark for 30 minutes at 4°C.

  • Wash: Wash the cells with FACS buffer to remove unbound antibodies.

  • (Optional) Fixation and Permeabilization: If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol.

  • (Optional) Intracellular Staining: Incubate the cells with antibodies against intracellular targets.

  • Wash: Wash the cells as in step 3.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the T-cell populations (CD3+, CD4+, CD8+) and analyze the expression levels of the immune checkpoint markers.

Visualizations

Inupadenant_Mechanism_of_Action cluster_TME Tumor Microenvironment Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds Immunosuppression Immunosuppression A2A_Receptor->Immunosuppression activates This compound This compound This compound->A2A_Receptor blocks Immune_Cell Immune Cell (e.g., T-cell) Anti-tumor_Immunity Anti-tumor_Immunity Immunosuppression->Anti-tumor_Immunity inhibits

Caption: this compound blocks adenosine-mediated immunosuppression.

Compensatory_Mechanisms cluster_mechanisms Inupadenant_Treatment This compound (A2AR Antagonist) A2AR_Blockade A2A Receptor Blockade Inupadenant_Treatment->A2AR_Blockade Compensatory_Response Potential Compensatory Responses A2AR_Blockade->Compensatory_Response Upregulation_A2BR Upregulation of A2B Receptor Compensatory_Response->Upregulation_A2BR Increased_Adenosine Increased Adenosine Production (CD73↑) Compensatory_Response->Increased_Adenosine Alternative_Checkpoints Upregulation of Alternative Checkpoints Compensatory_Response->Alternative_Checkpoints

Caption: Potential compensatory mechanisms to A2AR blockade.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Reduced this compound Efficacy Observation Observe Reduced Efficacy Hypothesis Formulate Hypothesis Observation->Hypothesis Experiment Perform Key Experiments Hypothesis->Experiment e.g., Compensatory pathway activation Analysis Analyze Data Experiment->Analysis e.g., qPCR, Flow Cytometry, LC-MS/MS Action Take Corrective Action Analysis->Action e.g., Combination therapy, Dose adjustment

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Navigating the Translational Challenges of Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A2A receptor antagonist, Inupadenant. The content addresses specific issues that may be encountered when translating preclinical findings to clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, highly selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), high levels of adenosine are produced, which binds to A2ARs on immune cells, leading to immunosuppression.[2] this compound blocks this interaction, thereby preventing the adenosine-mediated inhibition of T-lymphocytes and other immune cells. This restores their anti-tumor activity.[1]

Q2: Preclinical models showed promising anti-tumor activity, but clinical efficacy has been described as insufficient. What are the potential reasons for this discrepancy?

A2: This is a critical challenge in the development of many A2A receptor antagonists. Several factors may contribute to this translational gap:

  • Complexity of the Human Tumor Microenvironment: Preclinical models, such as syngeneic mouse models, may not fully recapitulate the complexity and heterogeneity of the human TME. The density and interplay of various immune cells, stromal components, and the intricate network of cytokines and chemokines can differ significantly between species and even between individual patients.

  • Species-Specific Differences in Adenosine Signaling: The expression levels and functional roles of A2A receptors and the enzymes involved in adenosine metabolism (CD39 and CD73) can vary between mice and humans. These differences can alter the overall impact of A2AR blockade.

  • Biomarker Identification and Validation: While the expression of A2A receptors on tumor-infiltrating immune cells has been explored as a potential biomarker, its predictive power in the clinical setting may be more complex than in controlled preclinical studies. The threshold for "high" expression and its correlation with response may differ.

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Variability: Differences in drug absorption, distribution, metabolism, and excretion between preclinical species and humans can lead to different levels of target engagement and duration of action within the TME.

  • Focus on T-cell centric mechanisms: While much of the initial focus for A2A antagonists was on T-cell activity, recent findings suggest a significant role for this compound in modulating humoral responses and B-cell maturation. Preclinical models might not have been fully optimized to assess these endpoints, potentially leading to an incomplete understanding of the drug's full biological effect.

Q3: What is the role of this compound in modulating the humoral immune response, and how might this be relevant to its clinical activity?

A3: Preclinical and translational data have shown that this compound can counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhance immunoglobulin production. It appears to modulate B-cells at the level of the germinal center. In clinical studies, an increase in the B-cell chemokine CXCL13 was observed in patients treated with this compound, with a more rapid and extensive increase in non-progressors. This suggests that this compound's effect on promoting humoral immunity may be a key aspect of its mechanism of action and could be crucial for sustained anti-tumor responses.

Q4: Why was the clinical development of this compound deprioritized despite some encouraging Phase 2 results?

A4: While the Phase 2 A2A-005 trial of this compound in combination with chemotherapy for non-small cell lung cancer (NSCLC) showed a manageable safety profile and a notable overall response rate (ORR), the company determined that the level of clinical activity did not meet the threshold to warrant further investment. This decision highlights the high bar for new oncology drugs, where a statistically significant result may not always translate to a clinically meaningful benefit over existing standards of care, especially when considering the cost and resources required for Phase 3 trials.

Troubleshooting Guides

Issue 1: Discrepancy between in vitro potency and in vivo efficacy in preclinical models.

  • Possible Cause 1: High adenosine concentrations in the TME.

    • Troubleshooting: this compound is designed to be an insurmountable antagonist, active even at high adenosine concentrations. However, ensure your in vivo models generate a sufficiently immunosuppressive, adenosine-rich TME to appropriately test the efficacy of an A2AR antagonist. This can be assessed by measuring adenosine levels in the tumor interstitial fluid.

  • Possible Cause 2: Suboptimal dosing or PK/PD properties in the chosen model.

    • Troubleshooting: Conduct thorough pharmacokinetic studies in your selected animal model to ensure that the dosing regimen achieves adequate and sustained target engagement in the tumor tissue. This can be verified by measuring receptor occupancy or downstream pharmacodynamic markers.

  • Possible Cause 3: The tumor model is not dependent on the adenosine pathway for immune evasion.

    • Troubleshooting: Characterize the expression of A2AR, CD39, and CD73 in your tumor models. Models with low expression of these components may not be suitable for evaluating A2AR antagonists. Consider using models with a known reliance on the adenosine pathway for immunosuppression.

Issue 2: Promising preclinical efficacy in monotherapy does not translate to the combination therapy setting in clinical trials.

  • Possible Cause 1: Negative interplay with combination partners.

    • Troubleshooting: In preclinical studies, carefully evaluate the impact of each component of the combination therapy on the TME. For example, some chemotherapies can deplete immune cells, which might counteract the immune-enhancing effects of this compound. The timing and sequence of drug administration can be critical.

  • Possible Cause 2: Different mechanisms of resistance in human tumors.

    • Troubleshooting: Human tumors that have progressed on prior therapies, such as checkpoint inhibitors, may have developed resistance mechanisms that are not present in preclinical models. Consider using preclinical models that are resistant to standard-of-care therapies to better mimic the clinical setting.

Issue 3: Difficulty in identifying a patient population that will respond to this compound.

  • Possible Cause 1: A single biomarker is insufficient.

    • Troubleshooting: The expression of A2AR alone may not be a sufficient predictive biomarker. A more comprehensive biomarker strategy should be considered, potentially including a signature of adenosine pathway activation (e.g., expression of CD39, CD73), the presence of specific immune cell infiltrates (e.g., B-cells, T-cells), and markers of a humoral response (e.g., CXCL13).

  • Possible Cause 2: The relevance of the biomarker may be context-dependent.

    • Troubleshooting: The importance of the adenosine pathway in driving immune suppression may vary across different cancer types. A biomarker strategy should be validated in each specific indication.

Data Presentation

Table 1: Comparison of Preclinical and Clinical Efficacy Data for this compound

ParameterPreclinical Data (Illustrative for A2A Antagonists)Clinical Data (Phase 2 A2A-005 in NSCLC)
Efficacy Endpoint Tumor Growth Inhibition (TGI) in syngeneic mouse models.Overall Response Rate (ORR) and Median Progression-Free Survival (mPFS).
Monotherapy Variable, but can show significant TGI in models with a highly immunosuppressive TME.Not the primary focus of the A2A-005 trial.
Combination Therapy Often shows synergistic effects with checkpoint inhibitors or chemotherapy in preclinical models.In combination with carboplatin/pemetrexed: - Overall ORR: 63.9% - ORR at 80mg dose: 73.3% - Overall mPFS: 7.7 months
Notes Publicly available quantitative preclinical TGI data for this compound is limited. The values presented are typical expectations for this class of drugs.Data is from the dose-escalation portion of the trial in patients who have progressed on or after immune checkpoint inhibitor therapy.

Table 2: Pharmacodynamic Effects of this compound in Preclinical and Clinical Settings

Biomarker/EffectPreclinical FindingsClinical/Translational Findings
B-cell Maturation Counteracts A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhances immunoglobulin production in vitro and ex vivo.Modulation of humoral responses observed in patient blood and tumor tissue.
CXCL13 Expression Preclinical data on CXCL13 modulation is not explicitly detailed in the provided search results.Increased CXCL13 expression in patients treated with this compound, with a more rapid and extensive increase in non-progressors.
T-cell Function Reverses adenosine-mediated suppression of T-cell proliferation and cytokine release.The primary intended mechanism, though the focus has expanded to humoral responses.

Experimental Protocols

1. In Vitro A2A Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the A2A receptor.

  • Methodology:

    • Membrane Preparation: Use membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: Employ a radiolabeled A2A receptor agonist or antagonist (e.g., [³H]-ZM241385 or [³H]-CGS21680) as a tracer.

    • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. In Vivo Syngeneic Tumor Model for Efficacy Assessment

  • Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies.

  • Methodology:

    • Cell Line and Animal Model: Use a murine cancer cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) and implant the cells subcutaneously into immunocompetent, syngeneic mice (e.g., BALB/c or C57BL/6, respectively).

    • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

    • Drug Administration: Administer this compound and any combination agents via a clinically relevant route (e.g., oral gavage for this compound).

    • Efficacy Readouts:

      • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

      • Monitor the body weight of the animals as an indicator of toxicity.

      • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., flow cytometry of immune cells, immunohistochemistry for biomarkers).

    • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

Adenosine_Signaling_Pathway Adenosine Signaling Pathway in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) ATP ATP CD39 CD39 ATP->CD39 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to AMP AMP CD39->AMP CD73 CD73 CD73->Adenosine AMP->CD73 Hydrolysis cAMP cAMP A2AR->cAMP Immune_Suppression Immune Suppression (e.g., ↓ Cytokine release, ↓ Proliferation) cAMP->Immune_Suppression Leads to This compound This compound This compound->A2AR Blocks

Caption: this compound blocks adenosine binding to the A2A receptor on immune cells.

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay A2A Receptor Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Confirm Antagonism) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study (Determine Dosing Regimen) Functional_Assay->PK_Study Proceed to in vivo Efficacy_Study Syngeneic Tumor Model (Assess Anti-tumor Activity) PK_Study->Efficacy_Study PD_Study Pharmacodynamic Analysis (Tumor Immune Infiltrate) Efficacy_Study->PD_Study Translational_Hypothesis Formulate Translational Hypothesis (e.g., Biomarker Strategy) PD_Study->Translational_Hypothesis Inform Clinical Strategy Translational_Challenges Potential Reasons for Discrepancies in this compound's Translational Data cluster_challenges Translational Hurdles Preclinical_Promise Promising Preclinical Data (e.g., TGI in mouse models) Model_Limitations Preclinical Model Limitations - Doesn't fully mimic human TME - Species-specific immunology Preclinical_Promise->Model_Limitations is influenced by PK_PD_Differences Species Differences in PK/PD - Metabolism - Target Engagement Preclinical_Promise->PK_PD_Differences is influenced by Clinical_Outcome Insufficient Clinical Activity Model_Limitations->Clinical_Outcome contributes to PK_PD_Differences->Clinical_Outcome contributes to Biomarker_Complexity Biomarker Complexity - A2AR expression may be insufficient - Need for a composite biomarker Biomarker_Complexity->Clinical_Outcome contributes to Resistance_Mechanisms Clinical Resistance - Acquired resistance in patients - Redundant immunosuppressive pathways Resistance_Mechanisms->Clinical_Outcome contributes to

References

Validation & Comparative

A Comparative Guide to Inupadenant and Other A2AR Antagonists in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adenosine A2A receptor (A2AR) has emerged as a critical immune checkpoint in the tumor microenvironment. High concentrations of adenosine, often found in solid tumors, signal through A2AR on immune cells, leading to immunosuppression and tumor immune evasion. Consequently, A2AR antagonists are being actively investigated as a novel class of cancer immunotherapies. This guide provides a comparative overview of the preclinical data for Inupadenant (formerly CPI-444) against other notable A2AR antagonists, presenting key experimental findings, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the preclinical performance of this compound and other A2AR antagonists in various cancer models.

Table 1: In Vitro Potency and Selectivity of A2AR Antagonists
CompoundTargetAssay TypeIC50 / KiSelectivityCell Line/SystemReference
This compound (CPI-444) Human A2ARcAMP Inhibition70 nM54-fold vs A1R, 431-fold vs A2BRNot specified[1]
AZD4635 Human A2ARcAMP Inhibition10 nM (in presence of 1 µM adenosine)>30-fold vs other adenosine receptorsCHO cells expressing human A2AR[1]
SCH 58261 Human A2ARRadioligand Binding (Ki)0.6 nM478-fold vs A1R, 8351-fold vs A2BRNot specified[1]
SCH 58261 Human A2ARcAMP Inhibition17 nMNot specifiedNot specified[1]
Preladenant (SCH 420814) Human A2ARRadioligand Binding (Ki)1.1 nM~1000-fold vs other adenosine receptorsNot specified[2]
Table 2: In Vivo Antitumor Efficacy of A2AR Antagonists in Syngeneic Mouse Models
CompoundCancer ModelDosingSingle Agent Efficacy (Tumor Growth Inhibition)Combination EfficacyKey FindingsReference
This compound (CPI-444) MC38 (Colon)100 mg/kg, oral, dailyDose-dependent inhibition; ~30% tumor elimination90% tumor elimination with anti-PD-L1Efficacy is CD8+ T cell-dependent
This compound (CPI-444) CT26 (Colon)Not specifiedNot specifiedUp to 90% tumor elimination with anti-CTLA-4Synergistic effect with checkpoint inhibitors
This compound (CPI-444) B16F10 (Melanoma)100 mg/kg, oral, dailySignificant tumor growth inhibitionNot specifiedInduces long-term anti-tumor immunity
This compound (CPI-444) RENCA (Renal)10 mg/kg, oral, dailySignificant tumor growth inhibitionSynergistic with cyclophosphamideEffective in chemotherapy-resistant model
AZD4635 MC38 (Colon)50 mg/kg, oral, BIDReduction in tumor growthEnhanced tumor suppression with anti-PD-L1Increases expression of immune activation genes
SCH 58261 B16F10 (Melanoma)Not specifiedMarked tumor growth inhibitionSignificant delay in tumor growth with anti-CTLA-4Enhances cytotoxic CD8+ T cell response
SCH 58261 4T1 (Breast)Not specifiedReduced metastasisProlonged survival with anti-CD73NK cells play a dominant role in limiting metastasis

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

A2AR_Signaling_Pathway A2AR Signaling Pathway in T Cells cluster_TME Tumor Microenvironment cluster_TCell T Cell cluster_antagonist Therapeutic Intervention ATP ATP CD39 CD39 ATP->CD39 Hydrolysis Adenosine Adenosine A2AR A2AR Adenosine->A2AR Binds CD73 CD73 CD39->CD73 AMP CD73->Adenosine Gs Gs protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates NFAT NFAT Dephosphorylation PKA->NFAT Inhibition Inhibition of Effector Functions (e.g., IFN-γ, IL-2) CREB->Inhibition NFAT->Inhibition TCR TCR Signaling Antagonist A2AR Antagonist (e.g., this compound) Antagonist->A2AR Blocks

Caption: A2AR signaling cascade in T cells and the point of intervention for A2AR antagonists.

Experimental_Workflow Syngeneic Mouse Model Workflow for A2AR Antagonist Evaluation cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MC38) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing - Vehicle - A2AR Antagonist - Checkpoint Inhibitor - Combination Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia 7. Euthanasia & Tissue Collection Monitoring->Euthanasia Tumor_Analysis 8a. Tumor Analysis - Weight - Immunohistochemistry Euthanasia->Tumor_Analysis Flow_Cytometry 8b. Flow Cytometry (Tumor, Spleen, dLN) - Immune Cell Infiltration - Activation Markers Euthanasia->Flow_Cytometry Cytokine_Analysis 8c. Cytokine Analysis (Serum, Tumor Lysate) Euthanasia->Cytokine_Analysis

Caption: A representative experimental workflow for evaluating A2AR antagonists in preclinical syngeneic mouse models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the comparison of A2AR antagonists.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of A2AR antagonists as single agents and in combination with other immunotherapies.

Materials:

  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Animals: 6-8 week old female C57BL/6 mice.

  • Reagents: A2AR antagonist (e.g., this compound), anti-mouse PD-L1 antibody, vehicle control, sterile PBS, Matrigel (optional).

  • Equipment: Calipers, syringes, animal housing facilities.

Protocol:

  • Cell Culture: MC38 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: On day 0, 1 x 10^6 MC38 cells in 100 µL of sterile PBS (or a 1:1 mixture with Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

    • Vehicle control (administered orally, daily).

    • A2AR antagonist (e.g., 100 mg/kg this compound, administered orally, daily).

    • Anti-PD-L1 antibody (e.g., 10 mg/kg, administered intraperitoneally, twice a week).

    • Combination of A2AR antagonist and anti-PD-L1 antibody.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined treatment period (e.g., 21 days). Mouse body weight is monitored as a measure of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., two-way ANOVA) is used to compare tumor growth between groups.

In Vitro cAMP Inhibition Assay

Objective: To determine the in vitro potency of A2AR antagonists by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • Cell Line: HEK293 cells stably expressing the human A2AR.

  • Reagents: A2AR antagonist, A2AR agonist (e.g., NECA), cell culture medium, cAMP assay kit (e.g., HTRF-based).

  • Equipment: 96-well plates, plate reader.

Protocol:

  • Cell Seeding: HEK293-hA2AR cells are seeded into 96-well plates and incubated overnight.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the A2AR antagonist for 30 minutes at room temperature.

  • Agonist Stimulation: An EC80 concentration of the A2AR agonist NECA is added to the wells, and the plate is incubated for 30 minutes at room temperature to stimulate cAMP production.

  • cAMP Detection: The cAMP levels are measured according to the manufacturer's protocol of the cAMP assay kit. This typically involves cell lysis and the addition of detection reagents.

  • Data Analysis: The data is normalized to the control wells (agonist-only and vehicle-only). The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated using a non-linear regression analysis.

Ex Vivo Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with A2AR antagonists.

Materials:

  • Samples: Tumors, spleens, and draining lymph nodes from treated mice.

  • Reagents: Collagenase, DNase, red blood cell lysis buffer, FACS buffer (PBS with 2% FBS), fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Ki-67), Fixable Viability Dye.

  • Equipment: GentleMACS Dissociator, 70 µm cell strainers, flow cytometer.

Protocol:

  • Single-Cell Suspension Preparation:

    • Tumors are mechanically minced and then enzymatically digested with collagenase and DNase to obtain a single-cell suspension.

    • Spleens and lymph nodes are mechanically dissociated through a 70 µm cell strainer.

    • Red blood cells in spleen samples are lysed.

  • Cell Staining:

    • Cells are first stained with a Fixable Viability Dye to exclude dead cells from the analysis.

    • Surface staining is performed by incubating the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3, Ki-67), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against intracellular targets.

  • Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer. Compensation controls are used to correct for spectral overlap between fluorochromes.

  • Data Analysis: The data is analyzed using flow cytometry analysis software. Immune cell populations are identified based on their specific marker expression (gating strategy). The frequency and absolute number of different immune cell subsets (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., expression of PD-1, Ki-67) are quantified and compared between treatment groups.

Comparative Summary

This compound and AZD4635 are both potent and selective A2AR antagonists that have demonstrated significant single-agent and combination antitumor activity in a range of preclinical cancer models. This compound (as CPI-444) has been shown to induce complete tumor regression in a substantial proportion of mice, particularly when combined with checkpoint inhibitors, and to generate long-lasting immunological memory. Its efficacy is strongly dependent on CD8+ T cells. AZD4635 has also shown robust tumor growth inhibition, alone and in combination with anti-PD-L1, and has been linked to increased immune activation within the tumor. SCH 58261, while a potent tool compound, has less favorable pharmacokinetic properties for clinical development but has been instrumental in validating the A2AR target in cancer immunotherapy, demonstrating efficacy in reducing metastasis and synergizing with other immunotherapies. Preladenant has demonstrated high selectivity for A2AR, but its development has been more focused on neurological disorders.

Overall, the preclinical data strongly support the therapeutic potential of A2AR antagonists in oncology. This compound, in particular, has a robust preclinical data package demonstrating its potential as a powerful immuno-oncology agent. The choice of a specific A2AR antagonist for clinical development will likely depend on a variety of factors including its specific potency, selectivity profile, pharmacokinetic properties, and performance in relevant preclinical models.

References

Inupadenant in Combination with Anti-PD-1 Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of inupadenant in combination with anti-PD-1 therapy against other therapeutic alternatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical and preclinical data, experimental methodologies, and relevant signaling pathways.

Introduction: Targeting the Adenosine Pathway in Immuno-Oncology

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine, primarily through its interaction with the A2A receptor (A2AR) on immune cells, dampens the anti-tumor immune response, thereby promoting tumor growth and immune evasion. Programmed cell death protein 1 (PD-1) is another critical immune checkpoint that suppresses T-cell activity upon engagement with its ligand, PD-L1, which is often overexpressed on tumor cells.

The combination of an A2AR antagonist, such as this compound, with an anti-PD-1 antibody aims to synergistically reinvigorate the anti-tumor immune response by targeting two distinct but complementary immunosuppressive pathways. This guide will delve into the efficacy of this combination and compare it with other emerging strategies.

This compound: Mechanism of Action and Preclinical Evidence

This compound (EOS-850) is an orally bioavailable, highly selective, and potent antagonist of the A2A receptor. By blocking the binding of adenosine to A2AR on T lymphocytes, this compound prevents the downstream signaling cascade that leads to T-cell inhibition. This results in the proliferation and activation of T-cells and enhances the T-cell-mediated immune response against tumor cells.

Signaling Pathway of A2A Receptor-Mediated Immunosuppression

The following diagram illustrates the signaling pathway initiated by adenosine binding to the A2A receptor on T-cells, leading to immunosuppression, and how this compound intervenes.

cluster_TME Tumor Microenvironment cluster_TCell T-Cell ATP ATP CD39 CD39 ATP->CD39 ADP ADP CD73 CD73 ADP->CD73 AMP AMP AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR CD39->ADP CD73->AMP CD73->Adenosine AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB TCR TCR Signaling PKA->TCR Inhibits NFkB NF-κB Inhibition CREB->NFkB IL2 IL-2 Production ↓ TCR->IL2 IFNy IFN-γ Production ↓ TCR->IFNy Proliferation T-Cell Proliferation ↓ TCR->Proliferation Effector Effector Function ↓ TCR->Effector This compound This compound This compound->A2AR Blocks

A2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Preclinical Studies

Preclinical models have demonstrated that this compound can reverse A2AR-mediated immunosuppression and enhance anti-tumor immunity. These studies have shown that this compound promotes humoral responses and restores B cell maturation. While specific, detailed protocols for these preclinical studies are not publicly available, they generally involve standard methodologies such as:

  • In vitro assays: T-cell proliferation assays, cytokine release assays (e.g., ELISA, Luminex), and flow cytometry to assess T-cell activation markers (e.g., CD25, CD69).

  • In vivo tumor models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma) are commonly used. Tumor growth inhibition, survival analysis, and characterization of the tumor-infiltrating immune cell populations by immunohistochemistry (IHC) and flow cytometry are typical endpoints.

Clinical Efficacy of this compound in Combination Therapy

Phase 1/2a Monotherapy and Combination Trial (NCT03873883)

An ongoing Phase 1/2a clinical trial is evaluating the safety, tolerability, and anti-tumor activity of this compound as a single agent and in combination with other therapies, including the anti-PD-1 antibody pembrolizumab.

Monotherapy Results: In the dose-escalation and expansion cohorts, this compound monotherapy was generally well-tolerated.[1][2][3] Durable responses and stable disease lasting over six months were observed in some patients with advanced solid tumors who had exhausted standard treatment options.[1][2] Two partial responses (PRs) were reported in patients with melanoma and prostate cancer, with durations of response exceeding 230 days. Twelve patients achieved stable disease (SD), with three having SD for more than six months.

Phase 2 A2A-005 Trial: this compound with Chemotherapy in NSCLC (NCT04524251)

The A2A-005 trial is a randomized, double-blind, placebo-controlled Phase 2 study evaluating this compound in combination with carboplatin and pemetrexed in adults with non-squamous non-small cell lung cancer (NSCLC) who have progressed on immunotherapy.

Dose Escalation Results: Interim data from the dose-escalation portion of the A2A-005 trial, presented at the ESMO Immuno-Oncology Congress 2024, showed promising efficacy.

Dose Cohort (this compound BID)Overall Response Rate (ORR)Median Progression-Free Survival (mPFS)
40mg53.3%5.6 months
60mg66.7%6.6 months
80mg (RP2D)73.3%Not Reached (at data cutoff)
All Patients 63.9% 7.7 months

The combination of this compound with carboplatin/pemetrexed had a manageable and tolerable safety profile, with no dose-dependent toxicities observed. Despite these encouraging results, the development of this compound has been deprioritized by iTeos Therapeutics to focus on other programs.

Alternative Adenosine Receptor Antagonists and Combination Strategies

Several other A2AR antagonists are in clinical development, representing potential alternatives to this compound.

Preladenant in Combination with Pembrolizumab (NCT03099161)

Preladenant is another A2AR antagonist that was evaluated in a Phase 1b/2 study in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. This study aimed to determine the recommended Phase 2 dose (RP2D) and assess the safety and preliminary efficacy of the combination. The trial was terminated, and detailed efficacy data from this combination in cancer patients are limited in the public domain.

JNJ-86974680 in Combination with Cetrelimab (NCT06116786)

JNJ-86974680 is a selective A2AR antagonist being evaluated in a Phase 1 study as monotherapy and in combination with the anti-PD-1 antibody cetrelimab, with or without radiation therapy, in patients with advanced NSCLC.

Initial results from the dose-escalation part of the study showed that JNJ-86974680 was well-tolerated as both monotherapy and in combination with cetrelimab. The best response observed was stable disease. Pharmacodynamic data indicated near-complete A2aR inhibition in peripheral lymphocytes at clinically relevant doses.

The PD-1/PD-L1 Signaling Pathway

To understand the rationale for combining A2AR antagonists with anti-PD-1 therapy, it is essential to visualize the PD-1/PD-L1 signaling pathway.

cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS SHP2->TCR Dephosphorylates (Inhibits) Inhibition Inhibition of T-Cell Activation, Proliferation, and Effector Function PI3K->Inhibition RAS->Inhibition AntiPD1 Anti-PD-1 Therapy AntiPD1->PD1 Blocks

PD-1/PD-L1 Signaling Pathway and the Mechanism of Anti-PD-1 Therapy.

Experimental Protocols

Detailed experimental protocols for the cited studies are often not fully available in the public domain. The following provides an overview of the methodologies based on available information.

Clinical Trial Design (General Overview)
  • Phase 1/1b/2 Studies: These are typically open-label, dose-escalation, and expansion cohort studies.

  • Primary Endpoints: Safety, tolerability, determination of the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), pharmacokinetics (PK), and pharmacodynamics (PD).

  • Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapies.

  • Assessments: Tumor responses are typically evaluated using RECIST 1.1 criteria. Adverse events are graded according to CTCAE.

  • Biomarker Analysis: Mandatory or optional tumor biopsies and blood samples are collected to analyze biomarkers, including A2AR expression by IHC, gene expression profiling, and immune cell populations by flow cytometry.

The following diagram outlines a typical workflow for a combination therapy clinical trial.

PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessments (Tumor Biopsy, Blood Samples, Imaging) InformedConsent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: This compound + Anti-PD-1 Randomization->ArmA ArmB Arm B: Placebo + Anti-PD-1 Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Imaging, Blood Draws) Treatment->Monitoring Monitoring->Treatment Continue if no progression/toxicity FollowUp Long-term Follow-up Monitoring->FollowUp Progression or End of Treatment

Generalized Clinical Trial Workflow for Combination Therapy.

Conclusion and Future Directions

The combination of A2AR antagonists with anti-PD-1 therapy holds theoretical promise for overcoming resistance to immunotherapy. Clinical data for this compound in combination with chemotherapy in post-immunotherapy NSCLC patients has shown encouraging response rates and progression-free survival. However, the decision to deprioritize this compound's development highlights the challenges in translating promising early-phase data into definitive clinical benefit that warrants further investment.

Alternative A2AR antagonists are in earlier stages of development in combination with anti-PD-1 therapies. The results of these ongoing trials will be crucial in determining the ultimate clinical utility of targeting the adenosine pathway in conjunction with PD-1 blockade.

For researchers, the key takeaways are:

  • The adenosine pathway, particularly the A2A receptor, is a valid target for cancer immunotherapy.

  • Combining A2AR antagonists with anti-PD-1 therapy is a rational approach to synergistically enhance anti-tumor immunity.

  • Biomarker development, such as assessing A2AR expression in tumors, may be critical for patient selection and predicting response to these therapies.

Further research is needed to optimize dosing schedules, identify the most effective combination partners, and delineate the patient populations most likely to benefit from this therapeutic strategy.

References

Validating Inupadenant's On-Target Effects: A Comparative Analysis with Knockout Models and Alternative A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a therapeutic candidate is a critical step. This guide provides a comparative analysis of Inupadenant (EOS-850), a selective adenosine A2A receptor (A2AR) antagonist, with the established phenotype of A2AR knockout (KO) models and other well-characterized A2AR antagonists. By presenting key experimental data and methodologies, this document aims to offer a clear framework for validating the on-target effects of this compound.

This compound is an orally active and highly selective A2A receptor antagonist that does not cross the blood-brain barrier.[1] Its primary mechanism of action involves blocking the immunosuppressive effects of adenosine within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[2][3] Validation of its on-target effects is crucial for its development as a potential cancer immunotherapy.

Executive Summary of Comparative Data

To facilitate a clear comparison, the following tables summarize the key in vitro and in vivo characteristics of A2AR genetic deletion (knockout), this compound, and two other well-described A2AR antagonists, AZD4635 and Ciforadenant.

ParameterA2AR Knockout (Genetic Deletion)This compound (EOS-850)AZD4635Ciforadenant (CPI-444)
Target Adenosine A2A ReceptorAdenosine A2A ReceptorAdenosine A2A ReceptorAdenosine A2A Receptor
Mechanism of Action Complete ablation of A2AR signalingSelective, insurmountable antagonistPotent, selective antagonistPotent, selective antagonist
Reported In Vitro Activity Not ApplicableData not publicly available in detailKi (human A2AR): 1.7 nMIC50 (cAMP, 1µM Ad): 10.0 nM[4][5]Ki (human A2AR): 3.54 nM
Reported In Vivo Anti-Tumor Efficacy (Monotherapy) Enhanced rejection of immunogenic tumors (e.g., melanoma, lymphoma)Efficacy demonstrated in MCA205 & CT26 syngeneic modelsTGI (B16F10-OVA): 43%TGI (MC38): 52%TGI (MCA205): 68%Dose-dependent TGI in MC38, B16F10, and RENCA models
Combination Therapy Synergy Enhanced response to tumor vaccinesData not publicly available in detailSynergistic with anti-PD-L1 (TGI up to 100%)Synergistic with anti-PD-L1 and anti-CTLA-4 (up to 90% tumor elimination)
Key Immunological Effects Increased tumor-infiltrating CD8+ T cells; can have varied effects on T cell maintenance.Promotes humoral responses (B cell maturation, immunoglobulin production)Rescues T cell and CD103+ dendritic cell functionRestores T cell signaling and cytokine production (IL-2, IFNγ)

Table 1: High-Level Comparison of A2AR Modulation Strategies. TGI: Tumor Growth Inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) Tumor_Cells Tumor Cells (Hypoxic) ATP ATP Tumor_Cells->ATP release Adenosine Adenosine ATP->Adenosine hydrolysis via A2AR A2A Receptor Adenosine->A2AR binds CD39_CD73 CD39/CD73 CD39_CD73->Adenosine AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immune_Suppression Immune Suppression (Reduced Cytotoxicity, Proliferation) PKA->Immune_Suppression leads to This compound This compound This compound->A2AR blocks

Adenosine-mediated immunosuppression pathway and the action of this compound.

Start Start Cell_Culture Culture Syngeneic Tumor Cells (e.g., MC38, CT26) Start->Cell_Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice (WT vs. A2AR KO) Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Treatment Administer Vehicle or A2AR Antagonist (e.g., this compound) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immune Cell Infiltration (FACS) - Cytokine Analysis Monitoring->Endpoint Data_Analysis Compare Tumor Growth and Immune Profiles Endpoint->Data_Analysis

References

Inupadenant: A Comparative Analysis of Monotherapy vs. Combination Chemotherapy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology, the adenosine A2A receptor (A2AR) antagonist inupadenant (also known as EOS-850) has emerged as a promising therapeutic agent. By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, this compound aims to reinvigorate the anti-tumor immune response.[1] This guide provides a comparative overview of this compound's performance as a monotherapy versus its combination with standard chemotherapy agents in vivo, supported by available preclinical and clinical experimental data.

Performance Data: Preclinical and Clinical Findings

While detailed quantitative data from head-to-head preclinical in vivo studies directly comparing this compound monotherapy to its combination with chemotherapy is limited in publicly available literature, a combination's therapeutic potential has been explored. Preclinical evaluation in syngeneic tumor models, such as the CT26 colon carcinoma model, has been instrumental in establishing the rationale for combination therapy.

One preclinical study evaluated this compound in combination with chemotherapeutic agents like oxaliplatin or doxorubicin in MCA205 and CT26 tumor models. The findings demonstrated that this compound effectively inhibits tumor growth when combined with chemotherapy, irrespective of the adenosine concentration in the tumor microenvironment.

Clinical trial data further substantiates the enhanced efficacy of a combination approach. In a Phase 2 study (A2A-005) involving patients with non-small cell lung cancer (NSCLC), the combination of this compound with carboplatin and pemetrexed demonstrated significant clinical activity.

Treatment RegimenEfficacy EndpointResultStudy Population
This compound Monotherapy Durable Responses / Stable DiseaseObserved in 5 patients with advanced solid tumors for >6 months.[2]Patients with advanced solid tumors who have exhausted standard treatment options.[3]
This compound + Carboplatin/Pemetrexed Overall Response Rate (ORR)63.9%[4]Patients with metastatic non-squamous NSCLC who progressed on or after immune checkpoint inhibitor therapy.
Median Progression-Free Survival (mPFS)7.7 monthsPatients with metastatic non-squamous NSCLC who progressed on or after immune checkpoint inhibitor therapy.

Signaling Pathway and Mechanism of Action

This compound functions by antagonizing the A2A receptor, which is highly expressed on various immune cells, including T lymphocytes. In the tumor microenvironment, cancer cells produce high levels of adenosine, which binds to A2AR on T cells, leading to the activation of the cAMP/PKA signaling pathway. This cascade ultimately suppresses T-cell proliferation and activation, allowing the tumor to evade immune destruction. By blocking this interaction, this compound prevents the downstream immunosuppressive signaling, thereby restoring the anti-tumor activity of T cells.

References

A Comparative Guide to Adenosine A2A Receptor Antagonists: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various Adenosine A2A (A2A) receptor antagonists, supported by experimental data. The information is presented to facilitate informed decisions in drug discovery and development projects.

The A2A receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in immuno-oncology.[1][2] Antagonism of this receptor has been shown to modulate dopaminergic neurotransmission and reverse immunosuppression in the tumor microenvironment.[1][3] This guide provides a cross-study comparison of several key A2A receptor antagonists, focusing on their binding affinity, selectivity, and functional potency.

Quantitative Comparison of A2A Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of several well-characterized A2A receptor antagonists for the human A2A receptor, as well as their selectivity over other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundHuman A2A Ki (nM)Selectivity (A1/A2A)Selectivity (A2B/A2A)Selectivity (A3/A2A)Reference
Istradefylline (KW-6002) 2.2 - 9.12~68-fold>1000-fold>1000-fold[4]
Preladenant (SCH 420814) 0.8>1000-fold>1000-fold>1000-fold
Tozadenant (SYN115) 4.1270-fold--
ZM241385 0.49 - 1.6484-fold47-fold464-fold
SCH-58261 1.150-fold>100-fold>100-fold
CGS-15943 2.7Non-selectiveNon-selectiveNon-selective
ANR 94 4652-fold>652-fold456-fold

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Experimental Methodologies

The data presented in this guide are derived from key in vitro and in vivo experiments. Detailed protocols for these assays are provided below to allow for replication and validation.

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of antagonist compounds for the A2A receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the A2A receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human A2A receptor.

    • Radioligand: [3H]ZM241385 or another suitable high-affinity A2A receptor radioligand.

    • Test compounds (A2A receptor antagonists).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand like NECA.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay assesses the functional effect of an antagonist on receptor signaling.

  • Objective: To determine the potency of A2A receptor antagonists in inhibiting agonist-induced cyclic AMP (cAMP) production.

  • Principle: The A2A receptor is a Gs-coupled receptor, and its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist will block this effect.

  • Materials:

    • HEK293 cells stably expressing the human A2A receptor.

    • A2A receptor agonist (e.g., NECA or CGS21680).

    • Test compounds (A2A receptor antagonists).

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed the HEK293-A2A cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) to induce cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with known cAMP concentrations.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

3. In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a drug.

  • Objective: To assess the effect of A2A receptor antagonists on extracellular neurotransmitter levels (e.g., dopamine and glutamate) in specific brain regions.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region of an anesthetized or freely moving animal. A physiological solution is slowly perfused through the probe, allowing extracellular molecules to diffuse into the perfusate, which is then collected and analyzed.

  • Materials:

    • Microdialysis probes.

    • Syringe pump.

    • Fraction collector.

    • Stereotaxic apparatus for probe implantation.

    • Analytical system (e.g., HPLC) for neurotransmitter quantification.

    • Test compound (A2A receptor antagonist) formulated for in vivo administration.

  • Procedure:

    • Surgically implant a guide cannula into the target brain region (e.g., striatum) of the animal under anesthesia.

    • After a recovery period, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with an artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer the A2A receptor antagonist (e.g., via intraperitoneal injection or through reverse dialysis).

    • Continue to collect dialysate samples at regular intervals.

  • Data Analysis:

    • Quantify the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method like HPLC.

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Analyze the time course of neurotransmitter changes in response to the antagonist.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below to enhance understanding.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A2A receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with A2A Receptors) start->prepare_membranes incubate Incubate Membranes with: - Radioligand - Test Antagonist prepare_membranes->incubate filter Rapid Filtration (Separate bound from unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Antagonist_Binding_Logic cluster_receptor A2A Receptor Binding Site cluster_outcome Cellular Response Receptor Binding Pocket Activation Signal Transduction (cAMP increase) Receptor->Activation No_Activation No Signal Transduction Receptor->No_Activation Agonist Agonist (e.g., Adenosine) Agonist->Receptor Binds and Activates Antagonist Antagonist Antagonist->Receptor Binds and Blocks

Caption: Antagonist binding logic at the A2A receptor.

References

Benchmarking Inupadenant's Potency: A Comparative Guide for Immunotherapy Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of immuno-oncology, understanding the potency of novel therapeutics is paramount. This guide provides a comparative analysis of Inupadenant (EOS-850), a selective adenosine A2A receptor (A2AR) antagonist, against other key immunotherapies. By presenting available quantitative data, detailed experimental methodologies, and visual pathway representations, this document aims to offer an objective resource for evaluating this compound's potential in the field.

This compound is an orally bioavailable small molecule that functions as an immune checkpoint inhibitor by targeting the A2A receptor.[1] This receptor, when activated by adenosine in the tumor microenvironment, suppresses T-cell activity, hindering the body's natural anti-tumor immune response.[2] this compound, by blocking this interaction, aims to restore and enhance T-cell-mediated immunity against cancer cells.[2] Clinical trial data has indicated that this compound is a potent and highly selective A2A receptor antagonist.[2][3]

Quantitative Potency Comparison

To provide a clear comparison, the following table summarizes the available potency data for this compound and other prominent immunotherapies. It is important to note that direct comparisons of potency values (e.g., IC50, Ki) across different drug classes and assay formats should be interpreted with caution.

Drug ClassTargetDrug NamePotency (IC50/Ki)Notes
A2A Receptor Antagonist Adenosine A2A ReceptorThis compound (EOS-850) Data not publicly available in specific numerical values (described as "potent" and "highly selective")Preclinical and clinical data have been presented at major oncology conferences (ASCO, ESMO, AACR), suggesting robust activity.
Adenosine A2A ReceptorZM241385Ki: 1.4 nMA well-characterized, high-affinity A2AR antagonist often used as a research tool.
Adenosine A2A ReceptorIstradefyllineKi: 2.2 nMAn orally active and selective A2AR antagonist.
Adenosine A2A ReceptorPreladenant (SCH-420814)Ki: 1.1 nMA potent and competitive antagonist of the human A2A receptor.
PD-L1 Inhibitor Programmed Death-Ligand 1 (PD-L1)DurvalumabIC50: 0.1 nM (for PD-1 binding), 0.04 nM (for CD80 binding)Blocks the interaction of PD-L1 with both PD-1 and CD80.
Programmed Death-Ligand 1 (PD-L1)AtezolizumabEC50: 6.46 ng/mLFunctional EC50 determined in a PD-1/PD-L1 blockade assay.
PD-1 Inhibitor Programmed Death-1 (PD-1)PembrolizumabIC50: ~0.1–0.3 nM (for PD-L1), ~0.5–0.9 nM (for PD-L2)High-affinity binding to PD-1, blocking interaction with PD-L1 and PD-L2.
Programmed Death-1 (PD-1)NivolumabLow nanomolar IC50Potently blocks PD-1 interactions with PD-L1 and PD-L2.
CTLA-4 Inhibitor Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4)IpilimumabData not typically reported as a direct IC50 for receptor bindingA monoclonal antibody that blocks the inhibitory signal of CTLA-4.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_TME Tumor Microenvironment cluster_TCell T-Cell cluster_this compound Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine release A2AR A2A Receptor Adenosine->A2AR binds AC Adenylate Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Suppression Immune Suppression (e.g., ↓ IL-2, ↓ IFN-γ) PKA->Suppression This compound This compound This compound->A2AR blocks

This compound's Mechanism of Action on the A2A Receptor Pathway.

start Start: Potency Assay reagents Prepare Reagents: - Target-expressing cells or membranes - Labeled ligand (for binding assays) - Test compounds (e.g., this compound) start->reagents incubation Incubate test compound with target reagents->incubation measurement Measure endpoint: - Radioligand displacement (Binding Assay) - Reporter gene activation (Functional Assay) - Cytokine production (Cell-based Assay) incubation->measurement analysis Data Analysis: - Generate dose-response curves - Calculate IC50/EC50/Ki values measurement->analysis end End: Determine Potency analysis->end

Generalized Workflow for In Vitro Potency Determination.

Experimental Protocols

The precise determination of a drug's potency is critical for its development and comparison. Below are generalized experimental protocols for assessing the potency of A2A receptor antagonists and checkpoint inhibitors.

A2A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.

1. Materials:

  • Cell membranes prepared from a cell line overexpressing the human A2A receptor (e.g., HEK293-A2AR).
  • Radioligand: [3H]-ZM241385 (a high-affinity A2AR antagonist).
  • Test compound: this compound or other A2AR antagonists at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PD-1/PD-L1 Blockade Assay (Cell-Based Reporter Assay)

This functional assay measures the ability of an antibody to block the interaction between PD-1 and PD-L1, leading to the activation of a reporter gene.

1. Materials:

  • PD-L1 expressing cells (e.g., engineered CHO-K1 cells).
  • PD-1 expressing effector cells (e.g., engineered Jurkat T cells) containing a reporter system (e.g., NFAT-luciferase).
  • Test antibody (e.g., Durvalumab, Atezolizumab) at various concentrations.
  • Cell culture medium and a luminometer.

2. Procedure:

  • Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere.
  • Add the test antibody at various concentrations to the wells.
  • Add the PD-1 effector cells to the wells.
  • Co-culture the cells for a specified period (e.g., 6-24 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.
  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a luminometer.

3. Data Analysis:

  • Plot the reporter signal against the logarithm of the antibody concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the antibody that produces 50% of the maximal response).

Conclusion

This compound stands out as a potent and highly selective A2A receptor antagonist, a crucial mechanism in overcoming adenosine-mediated immunosuppression within the tumor microenvironment. While direct quantitative comparisons with other immunotherapies are challenging due to differing mechanisms of action and available data formats, the information presented in this guide provides a valuable framework for researchers. The detailed protocols and pathway diagrams offer a deeper understanding of the experimental basis for these potency evaluations. As more data on this compound becomes publicly available, a more direct and nuanced comparison will be possible, further elucidating its position within the expanding arsenal of cancer immunotherapies.

References

Inupadenant Efficacy: A Tale of Two Tumors—High vs. Low A2AR Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the landscape of immuno-oncology, the adenosine A2A receptor (A2AR) has emerged as a critical checkpoint inhibitor, suppressing anti-tumor immunity within the tumor microenvironment (TME). Inupadenant (EOS-850), a potent and selective A2AR antagonist, has been developed to counteract this immunosuppressive effect. This guide provides a comparative analysis of this compound's efficacy in tumors characterized by high versus low A2AR expression, supported by available clinical trial data and a detailed look at the underlying molecular pathways and experimental methodologies.

Key Findings at a Glance

Clinical evidence from the Phase 1/2a trial of this compound suggests a correlation between the level of A2AR expression in tumor tissue and clinical outcomes. Patients with tumors exhibiting higher A2AR expression demonstrated improved survival and a greater likelihood of achieving a clinical response or stable disease when treated with this compound monotherapy.[1]

Comparative Efficacy Data

Data presented from the NCT03873883 clinical trial provides the most direct comparison of this compound's efficacy in patient populations stratified by A2AR expression.

Table 1: Clinical Outcomes of this compound Monotherapy Based on A2AR Expression

Efficacy EndpointHigh A2AR ExpressionLow A2AR ExpressionStatistic
Overall Survival Enhanced SurvivalShorter SurvivalHR=0.45 (p=0.02)[1]
Clinical Benefit Associated with Response (Partial Response or Stable Disease)Less Associated with Clinical BenefitAssociation Noted[2]

HR: Hazard Ratio. A Hazard Ratio of less than 1 indicates a lower risk of death in the high A2AR expression group compared to the low A2AR expression group.

The A2AR Signaling Pathway and this compound's Mechanism of Action

High concentrations of adenosine in the TME, produced by the ectonucleotidases CD39 and CD73, signal through A2AR on various immune cells, notably T lymphocytes. This signaling cascade leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that mediates the immunosuppressive effects of adenosine.[3]

This compound, as a selective A2AR antagonist, physically blocks the binding of adenosine to the A2AR, thereby inhibiting this immunosuppressive cascade. This blockade is intended to restore the effector functions of anti-tumor immune cells, leading to enhanced tumor cell killing.

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates Immunosuppression Immunosuppression CREB->Immunosuppression Promotes This compound This compound This compound->A2AR Blocks

A2AR Signaling Pathway and this compound Inhibition.

Experimental Protocols

The clinical evaluation of this compound's efficacy in relation to A2AR expression hinged on a robust patient selection and biomarker analysis workflow.

Clinical Trial Protocol (Phase 1/2a, NCT03873883)

The study was a first-in-human, open-label trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound.

  • Patient Population : Adult patients with advanced solid tumors who had exhausted standard treatment options.

  • Treatment : this compound was administered as a monotherapy in a dose-escalation and expansion cohort design.

  • Biomarker Analysis : Pre-treatment tumor biopsies were mandatory for the evaluation of tumor biomarkers, including A2AR expression.

  • Efficacy Assessment : Anti-tumor activity was evaluated based on standard oncology response criteria.

Experimental_Workflow cluster_Trial Clinical Trial Workflow (NCT03873883) Patient Patient with Advanced Solid Tumor Biopsy Pre-treatment Tumor Biopsy Patient->Biopsy IHC A2AR Expression Analysis (IHC) Biopsy->IHC Stratification Patient Stratification IHC->Stratification HighA2AR High A2AR Expression Stratification->HighA2AR LowA2AR Low A2AR Expression Stratification->LowA2AR Treatment This compound Monotherapy HighA2AR->Treatment LowA2AR->Treatment Assessment Efficacy Assessment Treatment->Assessment Data Clinical Outcome Data Assessment->Data

Clinical Trial and Biomarker Analysis Workflow.
A2AR Expression Analysis

A2AR expression in tumor biopsies was assessed by immunohistochemistry (IHC). While iTeos Therapeutics has mentioned the use of a proprietary assay for this analysis, specific details of the protocol, including the antibody clone, staining platform, and the precise scoring algorithm or cut-off for defining "high" versus "low" expression, are not publicly available. Generally, such a protocol would involve the following steps:

  • Sample Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared from patient biopsies.

  • Antigen Retrieval : Tissue sections are pre-treated to unmask the A2AR antigen.

  • Primary Antibody Incubation : Sections are incubated with a primary antibody specific for the A2AR protein.

  • Secondary Antibody and Detection : A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to visualize A2AR expression.

  • Scoring : A pathologist scores the stained slides, typically based on the percentage of positive cells and the intensity of staining. A pre-defined threshold is used to categorize tumors as having high or low A2AR expression.

Concluding Remarks

The available data strongly suggest that A2AR expression level is a predictive biomarker for the efficacy of this compound monotherapy in patients with advanced solid tumors. Tumors with high A2AR expression appear to derive a greater clinical benefit, as evidenced by improved overall survival. This finding underscores the importance of patient selection and biomarker-driven strategies in the clinical development of A2AR antagonists. Further research, including the public disclosure of the detailed IHC protocol and a more granular analysis of response rates, will be crucial for the broader application of this therapeutic approach. The deprioritization of this compound's development by iTeos Therapeutics for certain indications, despite encouraging data, highlights the complex considerations in clinical drug development. Nevertheless, the findings from the this compound trials provide valuable insights into the role of the adenosine pathway in cancer immunotherapy.

References

Validating A2AR as a Predictive Biomarker for Inupadenant Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of the Adenosine A2A Receptor (A2AR) as a predictive biomarker for the clinical response to Inupadenant, a selective A2AR antagonist. We will delve into the supporting experimental data, compare it with alternative therapeutic strategies, and provide detailed experimental methodologies.

Introduction to this compound and the A2A Receptor

This compound (also known as EOS-850) is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine A2A receptor.[1] In the tumor microenvironment, high levels of adenosine are produced, which, upon binding to A2AR on immune cells like T lymphocytes, trigger an immunosuppressive signaling cascade.[1] This leads to the inhibition of T-cell proliferation and activation, allowing cancer cells to evade the immune system.[1] this compound is designed to block this interaction, thereby restoring the anti-tumor immune response.[1]

Recent clinical trials have explored the potential of A2AR expression in tumor tissue as a predictive biomarker to identify patients who are more likely to respond to this compound treatment.[2]

A2AR Signaling Pathway and this compound's Mechanism of Action

The A2A receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine initiates a signaling cascade that ultimately suppresses immune cell function. This compound competitively inhibits this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates This compound This compound This compound->A2AR Blocks AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates CREB_active CREB (active) CREB->CREB_active Immunosuppressive_Genes Immunosuppressive Gene Transcription CREB_active->Immunosuppressive_Genes Promotes Immune_Response Decreased Anti-Tumor Immune Response Immunosuppressive_Genes->Immune_Response

Figure 1: A2AR Signaling Pathway and this compound Inhibition.

Clinical Data Supporting A2AR as a Predictive Biomarker

Preliminary data from clinical trials suggest a correlation between the level of A2AR expression in tumor tissue and the clinical response to this compound.

This compound Monotherapy in Advanced Solid Tumors

A Phase 1/2a clinical trial (NCT03873883) investigating this compound as a single agent in patients with advanced solid tumors provided initial evidence of its anti-tumor activity. Preliminary analysis of pre-treatment tumor biopsies indicated that higher A2AR expression was associated with clinical benefit.

Patient CharacteristicHigh A2AR ExpressionLow A2AR Expression
Clinical Benefit (CR/PR/SD > 6 months) EnrichedLess Frequent
No Clinical Benefit (PD) Less FrequentEnriched
CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease. Data is qualitative based on trial reports.
This compound in Combination with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)

Recent data from the A2A-005 Phase 2 trial evaluated this compound in combination with platinum-doublet chemotherapy in patients with metastatic NSCLC who had progressed on immunotherapy. While the study was ultimately deprioritized by iTeos Therapeutics due to not meeting a sufficient level of clinical activity to warrant further investment, the data provides some insight.

Treatment Arm (this compound + Chemo)Overall Response Rate (ORR)Median Progression-Free Survival (mPFS)
All Doses 63.9%7.7 months
40 mg 53.3%5.6 months
60 mg 66.7%6.6 months
80 mg 73.3%Not Reached

Note: These data represent the combination therapy and do not stratify patients by A2AR expression levels.

Comparison with Alternative A2AR Antagonists

Several other A2AR antagonists are in clinical development, though direct comparative data based on A2AR as a predictive biomarker is limited.

CompoundDeveloperStage of Development (Selected Indications)Key Findings Related to Biomarkers
Ciforadenant (CPI-444) Corvus PharmaceuticalsPhase 1/2 (Renal Cell Carcinoma)Clinical responses associated with an adenosine-regulated gene expression signature.
Taminadenant (NIR178) NovartisPhase 1/2 (NSCLC)Combination with spartalizumab did not show sufficient activity in NSCLC.
AZD4635 AstraZenecaPhase 2 (Prostate Cancer, NSCLC)Preclinical data shows it enhances anti-tumor immunity.
Etrumadenant (AB928) Arcus BiosciencesPhase 2 (Multiple solid tumors)Being evaluated in combination with other immunotherapies.

Experimental Protocols

The validation of A2AR as a predictive biomarker relies on accurate and reproducible measurement of its expression in tumor tissue, primarily through immunohistochemistry (IHC).

Immunohistochemistry (IHC) for A2AR Expression

While the specific IHC assay used in the this compound clinical trials is proprietary to iTeos Therapeutics, a general protocol for A2AR staining in formalin-fixed, paraffin-embedded (FFPE) tissue can be outlined as follows.

cluster_workflow A2AR IHC Staining Workflow Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) Antigen_Retrieval 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) Deparaffinization->Antigen_Retrieval Blocking 3. Blocking (Peroxidase & Protein Block) Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation (Anti-A2AR Antibody) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 6. Detection (DAB Chromogen) Secondary_Ab->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 8. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 9. Microscopic Analysis & Scoring Dehydration_Mounting->Analysis A2AR_Expression A2AR Expression (IHC) Inupadenant_Response Predictive for This compound Response A2AR_Expression->Inupadenant_Response CD73_Expression CD73 Expression (IHC) CD73_Expression->Inupadenant_Response Adenosine_Signature Adenosine Gene Signature (RNA-seq) Adenosine_Signature->Inupadenant_Response A2BR_Expression A2BR Expression (IHC) A2BR_Expression->Inupadenant_Response

References

Evaluating the Insurmountable Profile of Inupadenant Compared to Other A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of immuno-oncology, the adenosine A2A receptor (A2AR) has emerged as a critical checkpoint for modulating the anti-tumor immune response. High concentrations of adenosine in the tumor microenvironment (TME) suppress T-cell activity through A2AR activation, hindering the body's ability to fight cancer. Consequently, the development of A2AR antagonists is a key area of research. Among these, Inupadenant (EOS-850), developed by iTeos Therapeutics, has been described as possessing a unique "insurmountable profile," suggesting a distinct and potentially more potent mechanism of action compared to other antagonists. This guide provides a comparative evaluation of this compound against other A2AR antagonists, incorporating available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The "Insurmountable" Advantage in a High-Adenosine TME

Traditional competitive antagonists, often termed "surmountable," can be overcome by increasing concentrations of the natural ligand (in this case, adenosine). In the TME, where adenosine levels can be exceptionally high, the efficacy of surmountable antagonists may be diminished. An "insurmountable" antagonist, by contrast, maintains its blocking effect even in the presence of high concentrations of the agonist. This is often attributed to slow dissociation kinetics (a low koff rate), where the antagonist remains bound to the receptor for an extended period, preventing agonist binding and downstream signaling. This prolonged target engagement is hypothesized to provide a more sustained and robust reversal of adenosine-mediated immunosuppression within the TME.

While iTeos Therapeutics has consistently highlighted the insurmountable profile of this compound as a key differentiator, specific quantitative data on its binding kinetics (kon, koff) and residence time are not yet publicly available.[1][2] This guide, therefore, aims to provide a framework for comparison based on the available information for this compound and more detailed data for other A2AR antagonists.

Comparative Analysis of A2A Receptor Antagonists

Direct head-to-head preclinical studies comparing this compound with other A2AR antagonists are not extensively published. However, by compiling available data, we can create a comparative landscape.

Table 1: Comparison of Preclinical and Early Clinical Data for Select A2A Receptor Antagonists

FeatureThis compound (EOS-850)Ciforadenant (CPI-444)Taminadenant (PBF-509/NIR178)AZD4635Preladenant (SCH 420814)
Reported Profile Insurmountable, potent, highly selective, non-brain penetrant[1][3]Potent, selective, orally activeSelective, orally activePotent, selectivePotent, highly selective
Binding Affinity (Ki) Data not publicly availableData not publicly availableData not publicly available1.7 nM (human A2AR)[4]~1 nM
Functional Potency (IC50/EC50) Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Selectivity High selectivity over other adenosine receptorsSelective for A2ARSelective for A2AR>30-fold selectivity over other adenosine receptors>1000-fold selective over other adenosine receptors
Clinical Development (Oncology) Phase 2 (recently deprioritized for NSCLC)Phase 1/2Phase 1/2Phase 2Phase 2 (terminated)
Key Preclinical Findings Active at high adenosine concentrations; enhances humoral responses in preclinical modelsInduces anti-tumor responses; synergistic with checkpoint inhibitorsReduces tumor metastasis; enhances immune response of TILsRescues T-cell and dendritic cell function; enhances anti-tumor immunity alone and with anti-PD-L1Reverses motor deficits in Parkinson's models
Combination Therapy Data Investigated with chemotherapy and pembrolizumabInvestigated with atezolizumab and other checkpoint inhibitorsInvestigated with spartalizumab (anti-PD-1)Investigated with durvalumab (anti-PD-L1)Investigated with pembrolizumab

Note: The lack of publicly available, standardized preclinical data for all compounds makes a direct, quantitative comparison challenging. The information presented is based on a review of press releases, conference abstracts, and publications.

Understanding the Mechanism: A2A Receptor Signaling

The A2A receptor is a G-protein coupled receptor (GPCR) that, upon binding to adenosine, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels in immune cells, particularly T cells, inhibit their activation, proliferation, and cytotoxic functions. A2AR antagonists block this signaling cascade, thereby restoring immune cell function.

A2A_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell ATP ATP ADP ADP ATP->ADP CD39 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds CD39 CD39 CD73 CD73 AMP AMP ADP->AMP CD39 AMP->Adenosine CD73 AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates NFAT_dephosphorylation Decreased NFAT Dephosphorylation PKA->NFAT_dephosphorylation TCell_Inhibition T-Cell Inhibition (Reduced Proliferation, Cytotoxicity, Cytokine Release) NFAT_dephosphorylation->TCell_Inhibition This compound This compound (A2AR Antagonist) This compound->A2AR Blocks

Figure 1: A2A Receptor Signaling Pathway and Point of Intervention for this compound.

Experimental Protocols for Evaluating A2A Receptor Antagonists

To assess the pharmacological profile of A2AR antagonists, a series of in vitro and in vivo experiments are typically conducted.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonist for the A2A receptor.

Methodology:

  • Materials: Membranes from cells overexpressing the human A2A receptor (e.g., HEK293 or CHO cells), a radiolabeled A2AR antagonist (e.g., [3H]-ZM241385), the test antagonist (this compound or comparator), and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known antagonist.

    • The IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated from the competition binding curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To measure the functional potency (IC50) of the antagonist in blocking adenosine-induced signaling.

Methodology:

  • Materials: Whole cells expressing the A2A receptor, an A2AR agonist (e.g., NECA), the test antagonist, and a cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells and pre-incubate with varying concentrations of the test antagonist.

    • Stimulate the cells with a fixed concentration of the A2AR agonist (typically the EC80 concentration).

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

    • The IC50 is determined by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the antagonist alone and in combination with other immunotherapies.

Methodology:

  • Model: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma) are commonly used as they have a competent immune system.

  • Procedure:

    • Implant tumor cells into the mice.

    • Once tumors are established, treat the mice with the test antagonist (e.g., oral gavage), a vehicle control, and/or a combination agent (e.g., anti-PD-1 antibody).

    • Monitor tumor growth over time.

    • At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess T-cell infiltration and activation).

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Tumor_Model Syngeneic Mouse Tumor Model Functional_Assay->Tumor_Model Lead Candidate Selection Treatment Administer Antagonist +/- Combination Therapy Tumor_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Immuno_Analysis Immunophenotyping (Flow Cytometry) Tumor_Measurement->Immuno_Analysis

Figure 2: General Experimental Workflow for A2AR Antagonist Evaluation.

Conclusion

This compound's "insurmountable profile" presents a compelling pharmacological rationale for its development as an immuno-oncology agent, particularly given the high adenosine concentrations characteristic of the tumor microenvironment. This property, likely driven by slow dissociation kinetics, could translate to more sustained target engagement and a more durable anti-tumor immune response compared to surmountable antagonists.

However, a definitive, data-driven comparison is currently hampered by the lack of publicly available quantitative preclinical data for this compound. While the information on other A2AR antagonists provides a valuable benchmark, direct comparative studies are needed to truly evaluate the relative merits of this compound's insurmountable profile. As more data from preclinical and ongoing clinical studies become available, a clearer picture of this compound's position within the landscape of A2A receptor antagonists will emerge. For researchers in the field, understanding the nuances of insurmountable antagonism and the methodologies to characterize it will be crucial in the continued development of this promising class of cancer immunotherapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Inupadenant, a selective A2A receptor antagonist used in research. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory standards. As no specific disposal sheet for this compound is publicly available, the following guidance is based on best practices for the management of cytotoxic and antineoplastic agents in a research setting.

Immediate Safety and Logistical Information

Proper handling of this compound is the first step in ensuring safe disposal. The compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Spill Management: In case of a spill, isolate the area. For small spills, use an absorbent material to clean the area, then decontaminate the surface with a suitable cleaning agent. For large spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills. All materials used for cleaning up spills must be disposed of as hazardous waste.

Operational and Disposal Plan

Disposal of this compound and any contaminated materials must be handled systematically to prevent exposure and environmental contamination.

  • Waste Segregation: All items that have come into contact with this compound are considered contaminated and must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound

    • Contaminated PPE (gloves, etc.)

    • Labware (e.g., pipette tips, tubes, vials)

    • Cleaning materials from spills

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste" and specify "Cytotoxic Agent" or the chemical name.

    • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management plan.

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Data Presentation: this compound Properties

While specific quantitative data for disposal procedures (e.g., inactivation concentrations) are not available, the following table summarizes key properties of this compound relevant to its handling and storage.

PropertyData
Chemical Name This compound
Synonyms EOS-850
Appearance Solid (White to yellow powder)
Mechanism of Action Adenosine A2A receptor antagonist
Primary Hazard Class Antineoplastic, potentially cytotoxic
Storage (as powder) -20°C for 3 years; 4°C for 2 years
Storage (in solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocols

The following is a general protocol for the handling and disposal of this compound during a typical laboratory experiment.

Protocol: Handling and Waste Segregation During Experimentation

  • Preparation: Before starting work, prepare your workspace by lining it with absorbent pads. Designate a specific hazardous waste container for all materials that will be contaminated with this compound.

  • Weighing: Weigh the solid this compound in a chemical fume hood or a balance enclosure to avoid inhalation of the powder.

  • Solubilization: Prepare solutions within a chemical fume hood. If any of the solution comes into contact with external surfaces of the vial or labware, decontaminate them immediately.

  • During the Experiment: Keep all contaminated materials within the designated workspace. Use disposable labware whenever possible.

  • Post-Experiment Cleanup:

    • Collect all contaminated solid and liquid waste in their respective, clearly labeled hazardous waste containers.

    • Decontaminate the work surface thoroughly.

    • Carefully remove your PPE, disposing of the gloves and any other disposable items in the hazardous waste container. Wash your hands thoroughly.

  • Waste Pickup: Store the sealed hazardous waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.

Inupadenant_Disposal_Workflow cluster_handling Phase 1: Handling & Use cluster_waste_generation Phase 2: Waste Generation cluster_disposal_path Phase 3: Disposal Path start Start: this compound Handling ppe Wear Appropriate PPE start->ppe experiment Conduct Experiment ppe->experiment waste_source Waste Generated experiment->waste_source unused_chemical Unused/Expired this compound waste_source->unused_chemical Unused contaminated_solids Contaminated Solids (PPE, Labware) waste_source->contaminated_solids Solids contaminated_liquids Contaminated Liquids waste_source->contaminated_liquids Liquids collect_solids Collect in Labeled Solid Hazardous Waste Container unused_chemical->collect_solids contaminated_solids->collect_solids collect_liquids Collect in Labeled Liquid Hazardous Waste Container contaminated_liquids->collect_liquids contact_ehs Store in Satellite Accumulation Area & Arrange for EHS Pickup collect_solids->contact_ehs collect_liquids->contact_ehs final_disposal Final Disposal by Licensed Contractor contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound and contaminated materials.

Essential Safety and Operational Guide for Handling Inupadenant

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Inupadenant, an orally active, highly selective A2A receptor antagonist used in research for its anti-tumor activity. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure, as detailed in the table below. Given that this compound is an investigational anticancer agent, it should be handled with the same precautions as other potent cytotoxic compounds.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles or face shield
Administration (in vitro/in vivo) Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator if aerosolization is possibleGoggles or face shield
Spill Cleanup Double pair, chemotherapy-tested (heavy-duty)Disposable, impermeable, long-sleeved with tight cuffsNI

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inupadenant
Reactant of Route 2
Reactant of Route 2
Inupadenant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。